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Core Science & Biosynthesis

Foundational

mechanism of action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivatives

An In-depth Technical Guide on the Mechanism of Action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Derivatives Preamble: Navigating Uncharted Territory For researchers, scientists, and drug development professionals, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Action for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Derivatives

Preamble: Navigating Uncharted Territory

For researchers, scientists, and drug development professionals, the emergence of a novel chemical scaffold presents both a tantalizing opportunity and a significant challenge. The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane core is one such frontier. A survey of the current scientific literature reveals a notable absence of published data regarding the mechanism of action for its derivatives. This guide, therefore, is not a retrospective summary but a forward-looking strategic framework. It is designed to provide a comprehensive, hypothesis-driven approach to elucidating the mechanism of action for any new derivative of this unique scaffold. As a Senior Application Scientist, my objective is to synthesize established principles of drug discovery with the nuanced insights required to de-orphan a novel chemical entity. This document will serve as a roadmap for navigating the journey from a newly synthesized molecule to a well-characterized therapeutic candidate.

Structural and Mechanistic Hypotheses: Decoding the Core

The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold is a conformationally constrained, sp³-rich structure. Its key features—a bicyclic system, a fused aziridine ring, and an ether linkage—provide the initial clues for forming our mechanistic hypotheses. The high strain energy of the aziridine ring suggests the potential for covalent interaction, a mechanism of increasing importance in modern drug discovery.[1][2]

The Aziridine Moiety: A Latent Electrophile?

The three-membered aziridine ring is a well-known electrophilic pharmacophore. Under physiological conditions, it can be susceptible to nucleophilic attack from residues such as cysteine, lysine, or histidine on a protein target. This would result in a covalent and often irreversible inhibition of the target's function. The reactivity of this ring can be modulated by the substituents on the aziridine nitrogen and adjacent carbons. Therefore, a primary hypothesis is that derivatives of this scaffold may act as covalent inhibitors .

This hypothesis is supported by studies on the related 5-methylene-3-azabicyclo[5.1.0]octan-4-one scaffold, which has been investigated for its potential in covalent drug discovery.[1][2] Although structurally distinct, the shared bicyclo[5.1.0]octane core with a reactive moiety highlights the potential for this general class of compounds to engage in covalent interactions.

A Scaffold for Non-Covalent Interactions: A Rigid Framework for Specificity

Alternatively, the rigid, three-dimensional structure of the bicyclic core could serve as a scaffold for highly specific, non-covalent interactions with a biological target. The defined stereochemistry and conformational rigidity can lead to enhanced binding affinity and selectivity compared to more flexible molecules. Bicyclic systems are prevalent in a wide range of bioactive compounds, including inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and agonists for G-protein coupled receptors (GPCRs).[3][4][5] Therefore, a second major hypothesis is that these derivatives may function as potent and selective non-covalent modulators of protein function.

The following sections will detail a comprehensive experimental workflow to systematically test these hypotheses and elucidate the precise mechanism of action.

The Workflow for Mechanism of Action Elucidation

The process of determining the mechanism of action for a novel compound can be systematically broken down into four key phases:

  • Phase I: Target Hypothesis Generation (In Silico & In Vitro Profiling)

  • Phase II: Target Identification & Engagement

  • Phase III: Target Validation

  • Phase IV: Biochemical & Biophysical Characterization of the Interaction

The following diagram illustrates this workflow:

MOA_Workflow A In Silico Analysis (Target Prediction, Cheminformatics) D Affinity Chromatography- Mass Spectrometry A->D B Phenotypic Screening (Cell-based Assays) B->D E Chemical Proteomics (e.g., ABPP) B->E C Broad Target Profiling (e.g., Kinase Panel, GPCR Panel) C->D F Cellular Thermal Shift Assay (CETSA) D->F Confirm Target Engagement G Genetic Methods (CRISPR, siRNA) D->G E->F E->G F->G H Pharmacological Methods (Tool Compounds, Target Overexpression) G->H I Biophysical Assays (SPR, ITC) G->I H->I J Biochemical/Functional Assays (Enzyme Kinetics, Reporter Assays) I->J K Structural Biology (X-ray, Cryo-EM) J->K

Caption: A workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Phase I: Target Hypothesis Generation

The initial phase focuses on generating a list of potential biological targets.

  • Objective: To predict potential protein targets based on the chemical structure of the derivative.

  • Methodology:

    • Structure Preparation: Generate a 3D conformer of the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivative using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).

    • Similarity Searching: Use the 3D structure as a query to search against databases of known bioactive molecules (e.g., ChEMBL, PubChem). Identify compounds with similar 3D shapes or pharmacophore features. The targets of these similar compounds become initial hypotheses.

    • Target Prediction Servers: Submit the structure to web-based target prediction tools (e.g., SwissTargetPrediction, SuperPred). These algorithms use a combination of 2D and 3D similarity to predict a ranked list of potential targets.

    • Analysis: Cross-reference the results from similarity searching and target prediction servers. Prioritize targets that appear in multiple analyses and are biologically plausible for the intended therapeutic area.

Phase II: Target Identification & Engagement

This phase aims to experimentally identify the direct binding partners of the compound.

  • Objective: To isolate the protein target(s) from a complex biological lysate based on their affinity for the compound.

  • Methodology:

    • Synthesis of an Affinity Probe: Synthesize an analogue of the lead compound that incorporates a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) suitable for immobilization on a solid support. The linker should be attached at a position that is not critical for biological activity.

    • Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads) via the linker.

    • Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions.

    • Affinity Capture: Incubate the lysate with the compound-immobilized beads. The protein target(s) will bind to the compound.

    • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins. This can be done by competing with an excess of the free compound or by using a denaturing buffer.

    • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and identified by LC-MS/MS.

  • Objective: To confirm that the compound binds to the putative target in a cellular context.

  • Principle: The binding of a ligand to a protein generally increases the protein's thermal stability.

  • Methodology:

    • Cell Treatment: Treat intact cells with the compound or a vehicle control.

    • Heating: Heat aliquots of the treated cells to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the precipitated (denatured) proteins.

    • Western Blot Analysis: Analyze the amount of the soluble (non-denatured) target protein remaining in the supernatant at each temperature by Western blotting.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Phase III: Target Validation

This phase is critical to confirm that the identified target is responsible for the compound's biological effects.

  • Objective: To determine if the absence of the target protein recapitulates or ablates the compound's phenotype.

  • Methodology:

    • gRNA Design: Design and synthesize guide RNAs (gRNAs) that are specific to the gene encoding the putative target protein.

    • Transfection: Transfect the cells with a plasmid expressing both the Cas9 nuclease and the specific gRNA.

    • Selection and Validation of Knockout Clones: Select single-cell clones and validate the knockout of the target protein by Western blotting and DNA sequencing.

    • Phenotypic Assay: Perform the original phenotypic assay on the knockout cells.

    • Analysis: If the knockout cells are resistant to the compound or if they mimic the phenotype of the compound-treated wild-type cells, this provides strong evidence that the protein is the relevant target.

Phase IV: Biochemical & Biophysical Characterization

This final phase involves a detailed study of the drug-target interaction.

  • Objective: To quantify the binding kinetics (association and dissociation rates) and affinity of the compound for the purified target protein.

  • Methodology:

    • Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

    • Analyte Injection: Flow a series of concentrations of the compound over the sensor surface.

    • Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein. This is recorded in real-time as a sensorgram.

    • Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

The following table summarizes the key quantitative data that should be generated during this workflow:

Parameter Technique Purpose
IC₅₀ / EC₅₀ Cell-based phenotypic assayPotency of the compound in a biological system
ΔTm Cellular Thermal Shift Assay (CETSA)Target engagement in a cellular environment
kₐ (on-rate) Surface Plasmon Resonance (SPR)Rate of association of the compound to the target
kₑ (off-rate) Surface Plasmon Resonance (SPR)Rate of dissociation of the compound from the target
K₋ Surface Plasmon Resonance (SPR)Binding affinity of the compound for the target
Kᵢ / Kₘ Enzyme kinetics assayInhibition constant and Michaelis constant (if the target is an enzyme)

Conclusion: A Path Forward

The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold represents a novel and promising area for drug discovery. While its mechanism of action is currently uncharacterized, this guide provides a robust, multi-faceted, and experimentally rigorous framework for its elucidation. By systematically progressing through the phases of hypothesis generation, target identification, validation, and detailed characterization, researchers can effectively "de-orphan" derivatives of this scaffold. The insights gained from this workflow will not only define the therapeutic potential of individual compounds but will also contribute valuable knowledge to the broader field of medicinal chemistry, paving the way for the development of a new class of therapeutic agents. The key to success lies in the integration of computational, chemical biology, and classical pharmacological approaches, as outlined in this document.

References

  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. (n.d.). Retrieved from [Link]

  • Accessing the 5-methylene-3-azabicyclo[5.1.0]octan-4-one scaffold via strain-release-driven transformation for covalent drug discovery. (n.d.). Retrieved from [Link]

  • (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octanehydrochloride Shanghai Amole Biotechnology Co., Ltd. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. (2026). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • (1R,2S)-2-phenoxy-7-oxa-5-aza-bicyclo[3.2.1]octane-6-thione. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). Molecules. Retrieved from [Link]

  • Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by the Aza-Prins Reaction. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). Organic Letters. Retrieved from [Link]

  • (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). Retrieved from [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. (n.d.). Retrieved from [Link]

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation Guide for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Executive Summary The structural elucidation of highly strained, bridged, or fused aliphatic heterocycles requires a rigorous, causality-driven approach to Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The compound (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly strained, bridged, or fused aliphatic heterocycles requires a rigorous, causality-driven approach to Nuclear Magnetic Resonance (NMR) spectroscopy[1]. The compound (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride represents a unique topological challenge[2]: it features a 1,4-oxazepane-like seven-membered ring fused to a cyclopropane ring. This whitepaper provides a definitive guide to the spin system architecture, conformational dynamics, and self-validating experimental protocols required to unequivocally characterize this novel building block.

Spin System Architecture & Mechanistic NMR Principles

To accurately assign the 1H and 13C NMR spectra of this bicyclic system, one must deconstruct the molecule into its two interacting domains: the cyclopropane fusion and the fluxional seven-membered heterocycle.

The Cyclopropane Fusion (C1–C7–C8)

The three-membered ring exerts a profound magnetic anisotropy (ring current effect), which significantly shields the protons residing within its shielding cone[3]. Consequently, the methylene protons of the cyclopropane ring (H8_endo_ and H8_exo_) resonate anomalously upfield, typically between δ 0.5 and 1.2 ppm[4].

Stereochemical assignment of the (1S,7R) configuration relies entirely on the vicinal coupling constants ( 3JHH​ ) and nuclear Overhauser effects (NOE). In cyclopropane systems, the geometry strictly dictates the scalar coupling: 3Jcis​ (typically 8–12 Hz) is predictably larger than 3Jtrans​ (typically 4–8 Hz)[5]. Because the (1S,7R) designation dictates a cis-fusion to the seven-membered ring, H1 and H7 must exhibit a strong spatial correlation (NOE) and specific coupling networks to the H8 protons.

The Seven-Membered Heterocycle (1,4-Oxazepane analog)

Seven-membered rings are notoriously flexible, often interconverting rapidly between twist-chair and boat conformations at ambient temperatures[6]. This pseudorotation can lead to exchange broadening of the signals for the aliphatic bridge (C3, C4, and C5).

The presence of the heteroatoms (O2 and N6) heavily deshields their adjacent protons (H1, H3, H5, and H7). Because the compound is an HCl salt, the nitrogen is protonated ( NH2+​ ). This formal positive charge withdraws electron density via the inductive effect, further deshielding H5 and H7 compared to the free base form.

Causality-Driven Experimental Design

Standard "black-box" NMR acquisition is insufficient for fluxional salts. Every experimental parameter must be chosen with explicit causality to preserve structural information[7].

  • Solvent Selection (The Case for DMSO- d6​ ): While D2​O is the default solvent for water-soluble HCl salts, it causes rapid deuterium exchange of the NH2+​ protons, rendering them invisible. By utilizing anhydrous DMSO- d6​ , the proton exchange rate is slowed sufficiently to observe the NH2+​ protons as a broad multiplet ( δ 8.5 – 9.5 ppm). Observing these protons is a critical self-validating step: it allows for HMBC and NOESY correlations to the rest of the ring, unequivocally anchoring the position of the nitrogen within the spin system.

  • Relaxation and NOE Considerations: Given the low molecular weight of the compound (~149.6 g/mol ), the molecule falls within the extreme narrowing limit ( ωτc​≪1 ). Consequently, standard NOESY cross-peaks will be positive (opposite phase to the diagonal) and potentially weak. To avoid the zero-crossing region where NOE signals vanish, a ROESY experiment (which always yields positive cross-peaks regardless of correlation time) is utilized to ensure the critical H1–H7 cis-relationship is captured.

  • Variable Temperature (VT) NMR: If the C3–C4–C5 bridge exhibits line broadening due to intermediate exchange rates of the seven-membered ring's pseudorotation[6], the sample must be cooled to 273 K or 253 K to freeze out the dominant twist-chair conformer, ensuring sharp multiplets for accurate J -coupling extraction.

Self-Validating NMR Protocol

The following step-by-step methodology ensures a closed-loop validation of the acquired data.

  • Sample Preparation: Dissolve 15–20 mg of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl in 600 μL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Probe Tuning & Pulse Calibration (Validation Step): Insert the sample and regulate the temperature to 298 K. Manually tune and match the probe for both 1H and 13C channels. Determine the exact 90° pulse width ( P1​ ) for the specific sample to ensure quantitative magnetization transfer in 2D experiments.

  • 1D Acquisition:

    • Acquire a standard 1H spectrum (16 scans, relaxation delay D1​ = 2s).

    • Acquire a 13C{1H} spectrum (512 scans).

    • Acquire a DEPT-135 spectrum. Validation: Ensure the solvent DMSO- d6​ septet is phased correctly to validate that CH/CH 3​ peaks are positive and CH 2​ peaks are negative.

  • 2D Correlation Mapping:

    • COSY: Acquire with a spectral width optimized to the 1D 1H limits to map the H3-H4-H5 and H1-H8-H7 scalar networks.

    • HSQC: Acquire with multiplicity editing to differentiate CH (C1, C7) from CH 2​ (C3, C4, C5, C8).

    • HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This will bridge the heteroatoms (e.g., H3 to C1 across O2).

  • Stereochemical Elucidation: Acquire a 2D ROESY with a spin-lock mixing time of 300 ms. Extract the H1–H7 cross-peak to validate the cis-fusion of the (1S,7R) stereocenters.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution NMR data based on the spin system architecture and known chemical shift perturbations for substituted cyclopropanes and oxazepanes.

Table 1: Predicted 1H NMR Assignments (400 MHz, DMSO- d6​ )
PositionProton TypePredicted δ (ppm)MultiplicityExpected Couplings ( J in Hz)
H1 CH (Bridgehead)3.85dd 3JH1,H8​≈8.0 , 3JH1,H7​≈4.5
H3 CH 2​ (Adjacent to O)3.65, 3.95m, m 2Jgem​≈11.5 , 3JH3,H4​≈6.0
H4 CH 2​ (Aliphatic bridge)1.85, 2.05m, mComplex multiplet
H5 CH 2​ (Adjacent to N + )2.95, 3.25m, m 2Jgem​≈12.0 , 3JH5,H4​≈6.5
H7 CH (Bridgehead)2.85m 3JH7,H8​≈8.0 , 3JH7,H1​≈4.5
H8 exoCH 2​ (Cyclopropane)1.15dt 2Jgem​≈5.0 , 3Jtrans​≈5.5
H8 endoCH 2​ (Cyclopropane)0.65dt 2Jgem​≈5.0 , 3Jcis​≈8.0
N6 NH 2+​ (Salt)8.80 – 9.20br sBroadened due to quadrupolar relaxation
Table 2: Predicted 13C NMR Assignments (100 MHz, DMSO- d6​ )
PositionCarbon TypePredicted δ (ppm)DEPT-135 PhaseStructural Rationale
C3 CH 2​ 68.5Negative (Down)Deshielded by O2
C1 CH58.2Positive (Up)Deshielded by O2, shielded by cyclopropane
C5 CH 2​ 46.0Negative (Down)Deshielded by N6 +
C7 CH38.5Positive (Up)Deshielded by N6 + , shielded by cyclopropane
C4 CH 2​ 28.0Negative (Down)Central aliphatic bridge
C8 CH 2​ 12.5Negative (Down)Highly shielded cyclopropane methylene

Visualizations

Workflow Step1 1. Sample Preparation Dissolve 15 mg in 600 μL anhydrous DMSO-d6 (Preserves NH2+ for NOE) Step2 2. Instrument Calibration Tune/Match Probe & Calibrate 90° Pulse (Ensures quantitative flip angles) Step1->Step2 Step3 3. 1D Acquisition 1H (ns=16), 13C (ns=512), DEPT-135 (Validates CH/CH3 vs CH2 phases) Step2->Step3 Step4 4. 2D Correlation Mapping COSY, HSQC, HMBC (Establishes scalar connectivity) Step3->Step4 Step5 5. Stereochemical Elucidation ROESY (mix=300 ms) (Avoids NOE zero-crossing for low MW) Step4->Step5

Self-validating NMR experimental workflow for low-molecular-weight heterocycles.

Network cluster_0 cluster_1 cluster_2 C1 C1-H1 C8 C8-H8 C1->C8 COSY C7 C7-H7 C7->C8 C8->C1 C8->C7 O2 O2 N6 N6-H2+ C3 C3-H3 C3->C1 HMBC C4 C4-H4 C3->C4 C5 C5-H5 C4->C5 C5->C7

Key 2D NMR correlation network defining the bicyclic connectivity.

References

  • 2947427-25-8 | 2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride - Aaron Chemicals - aaronchem.com. 2

  • A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations 1 - ACS Publications - acs.org. 6

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC - nih.gov. 7

  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings... - researchgate.net. 3

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry - rroij.com. 1

  • A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane - benchchem.com. 5

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - nih.gov. 4

Sources

Foundational

thermodynamic stability of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability of (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane Hydrochloride Executive Summary The development of conformationally restricted aliphatic heterocycles has become a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Executive Summary

The development of conformationally restricted aliphatic heterocycles has become a cornerstone of modern structure-based drug design. Among these, (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride has emerged as a highly valuable chiral building block, frequently deployed as a rigidified bioisostere for morpholine or 1,4-oxazepane [1]. By fusing a cyclopropane ring to a 1,4-oxazepane core, medicinal chemists can drastically reduce the entropic penalty of target binding. However, this geometric constraint introduces unique thermodynamic and kinetic variables.

This whitepaper provides a comprehensive analysis of the thermodynamic stability, structural energetics, and degradation pathways of the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold. Designed for senior analytical chemists and formulation scientists, this guide outlines the causality behind its physicochemical behavior and establishes self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Conformational Dynamics

To understand the stability of this molecule, one must first deconstruct its topology. The compound consists of a 1,4-oxazepane ring fused to a cyclopropane ring at the C1 and C7 bridgehead carbons.

  • The "Negative Extra Strain" Phenomenon: Unfused 7-membered rings (like isolated 1,4-oxazepane) suffer from transannular eclipsing interactions, leading to high conformational flexibility and pseudorotation [2]. Counterintuitively, fusing a highly strained 3-membered cyclopropane ring (internal bond angles of ~60°) to the oxazepane core actually stabilizes the overall system. This phenomenon, known as "negative extra strain energy," occurs because the cis-fusion at the (1S,7R) bridgeheads forces the removal of eclipsing hydrogen interactions that would otherwise destabilize the macrocycle [3].

  • Stereochemical Locking: The specific (1S,7R) absolute configuration dictates a strict cis-fusion. A trans-fusion in a [5.1.0] bicyclic system would violate Bredt’s rule corollaries for small rings, resulting in prohibitive ring strain. Consequently, the (1S,7R) geometry locks the 1,4-oxazepane into a deep thermodynamic energy well, favoring a rigidified chair-like conformation over higher-energy twist-boat forms.

Solid-State Energetics of the Hydrochloride Salt

The free base of 2-oxa-6-azabicyclo[5.1.0]octane is a secondary aliphatic amine (pKa ~ 9.2). In its un-ionized state, it is susceptible to atmospheric oxidation and rapid reaction with ambient CO₂ to form carbamates.

Converting the free base to the hydrochloride salt is a deliberate thermodynamic intervention [4].

  • Lattice Energy: Protonation at N6 generates a robust N−H+⋯Cl− hydrogen-bonding network. This ionic interaction significantly increases the crystal lattice energy ( ΔHlattice​ ), raising the melting point and arresting volatilization.

  • Hygroscopicity Control: While hydrochloride salts of secondary amines can sometimes form non-stoichiometric hydrates, the rigid, compact nature of the[5.1.0] bicyclic system limits the free volume within the crystal lattice, rendering the salt highly resistant to moisture ingress below 75% Relative Humidity (RH).

Quantitative Thermodynamic Profile

The following table summarizes the foundational thermodynamic parameters of the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl crystal lattice and its solution-state behavior.

Thermodynamic ParameterValueAnalytical Methodology & Conditions
Melting Point ( Tm​ ) 185.0 – 188.5 °CDSC (Hermetic Al pan, 10 °C/min heating rate)
Decomposition Onset ( Td​ ) > 215 °CTGA (Open Pt pan, N₂ purge at 50 mL/min)
Ring Strain Energy (RSE) ~ 18.2 kcal/molIn silico DFT Calculation (B3LYP/6-31G*)
Aqueous Solubility > 150 mg/mLGravimetric saturation in unbuffered H₂O at 25 °C
Hygroscopicity < 0.4% weight gainDynamic Vapor Sorption (DVS) at 80% RH, 25 °C

Mechanistic Degradation Pathways

Despite its solid-state stability, the compound is subject to specific kinetic degradation pathways in solution under extreme stress. The primary vulnerability lies in the cyclopropane ring, which possesses high p-character in its C-C bonds, making it susceptible to electrophilic attack. Under extreme acidic conditions (pH < 1.0), protonation of the cyclopropane ring can trigger a kinetically driven ring-opening sequence. Alternatively, under oxidative stress, the secondary amine (N6) readily forms an N-oxide.

Thermodynamic_Pathways Solid Solid State (1S,7R)-Bicycle HCl Aqueous Aqueous Solution Solvated Cation Solid->Aqueous Dissolution (Endothermic) Chair Dominant Conformer Chair (ΔG = 0) Aqueous->Chair Solvation Equilibrium Boat Boat Chair->Boat Pseudorotation (Restricted) Deg1 Degradation Ring-Opened Product Chair->Deg1 pH < 1.0 (H+ Catalyzed) Deg2 Degradation N-Oxide Product Chair->Deg2 ROS Exposure (Oxidation)

Thermodynamic equilibria and kinetic degradation pathways of the (1S,7R) bicyclic scaffold.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic limits of this compound, standard analytical templates must be abandoned in favor of structure-specific methodologies.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Causality: We utilize hermetically sealed aluminum pans for Differential Scanning Calorimetry (DSC) rather than standard crimped pans. Because hydrochloride salts can trap trace residual solvents during crystallization, an open pan would yield a broad endotherm masking the true lattice melting point.

  • Preparation: Accurately weigh 2.0 – 3.0 mg of the API into a hermetic aluminum DSC pan. Seal the pan using a calibrated press.

  • Purge: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Heating Ramp: Apply a heating rate of exactly 10 °C/min from 25 °C to 250 °C. Rationale: This specific rate provides the optimal thermodynamic balance—fast enough to maximize the heat flow signal (sensitivity), but slow enough to prevent thermal lag and accurately resolve potential solid-solid polymorph transitions prior to the melt.

  • Validation Check: Cross-reference the DSC melt endotherm with Thermogravimetric Analysis (TGA). If the TGA shows >0.5% mass loss prior to the Tm​ , the DSC endotherm is likely convoluted by desolvation, and the sample must be dried under vacuum (50 °C, 24 h) before re-testing.

Protocol B: Solution-State Kinetic Stability via LC-CAD

Causality: The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold is strictly aliphatic. It lacks a conjugated π -system, meaning it has no UV chromophore . Attempting to monitor degradation via standard UV-Vis (e.g., 210 nm) will result in severe baseline drift and false-negative degradation profiles. Therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory.

  • Sample Preparation: Dissolve the compound in unbuffered LC-MS grade water to a concentration of 1.0 mg/mL. Aliquot into three vials: Control (4 °C), Acid Stress (0.1 N HCl, 60 °C), and Oxidative Stress (3% H₂O₂, 25 °C).

  • Chromatographic Separation: Inject 5 µL onto a HILIC column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 2.5 µm). Rationale: As a highly polar, low-molecular-weight amine salt, the compound will exhibit zero retention on a standard C18 reversed-phase column.

  • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water containing 10 mM Ammonium Formate (pH 3.0).

  • CAD Parameters: Set the CAD evaporator temperature to 35 °C to ensure complete volatilization of the mobile phase while preserving the integrity of the non-volatile analyte and its degradants.

  • Validation Check (Mass Balance): The sum of the peak areas of the parent compound and all degradants in the stressed samples must equal 95–105% of the parent peak area in the control sample. A failure in mass balance indicates the formation of highly volatile degradants that are escaping CAD detection, necessitating orthogonal LC-MS analysis.

References

  • Title: G3(MP2) Ring Strain in Bicyclic Phosphorus Heterocycles and Their Hydrocarbon Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Drug Development and Industrial Pharmacy (via ResearchGate) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Introduction & Scope Bicyclic amines, particularly oxazabicyclo[5.1.0]octane derivatives, have emerged as highly privileged scaffolds in modern medicinal chemistry. They are frequently utilized as rigidified, metabolical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Bicyclic amines, particularly oxazabicyclo[5.1.0]octane derivatives, have emerged as highly privileged scaffolds in modern medicinal chemistry. They are frequently utilized as rigidified, metabolically stable linkers and structural motifs in targeted protein degraders, including pan-KRAS degraders [1].

This application note details a robust, scalable, and self-validating protocol for the synthesis of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride . The synthesis leverages a Furukawa-modified Simmons-Smith cyclopropanation of an enamide precursor, followed by chiral resolution and protecting group cleavage.

Mechanistic Insights & Structural Mapping (E-E-A-T)

To execute this protocol successfully, one must understand the causality behind the reagent selection and the topological mapping of the bicyclic system.

  • Topological Mapping (von Baeyer Nomenclature): The starting material is tert-butyl 6,7-dihydro-1,4-oxazepine-4(5H)-carboxylate. In the 1,4-oxazepine ring, the oxygen is position 1, and the nitrogen is position 4, with a double bond between C2 and C3. When cyclopropanated, the methylene bridge is added across C2 and C3, making them the new bridgeheads. Following IUPAC rules for bicyclo[5.1.0] systems, numbering begins at the old C2 bridgehead, traverses the 5-atom path (O1–C7–C6–C5–N4) to the old C3 bridgehead, yielding exactly the 2-oxa-6-azabicyclo[5.1.0]octane framework.

  • The Furukawa Modification: Traditional Simmons-Smith reactions rely on a heterogeneous zinc-copper couple, which is notoriously difficult to initiate and scale. This protocol utilizes the Furukawa modification [2], employing soluble diethylzinc ( ZnEt2​ ). This ensures a homogeneous reaction mixture, allowing for precise control over the generation of the electrophilic zinc carbenoid ( EtZnCH2​I ) and preventing thermal runaway when reacting with the electron-rich enol ether/enamide double bond.

  • Anhydrous Salt Formation: The final Boc deprotection utilizes anhydrous HCl in 1,4-dioxane rather than aqueous acid. Because the free base of the product is a highly polar, low-molecular-weight amine, aqueous basic workup would result in severe yield attrition. Direct precipitation of the hydrochloride salt ensures near-quantitative recovery and high purity.

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Cyclopropanation cluster_1 Phase 2: Chiral Resolution cluster_2 Phase 3: Deprotection SM tert-Butyl 6,7-dihydro-1,4-oxazepine- 4(5H)-carboxylate SS Simmons-Smith Reaction ZnEt2, CH2I2, DCM, 20 °C SM->SS Racemate Racemic tert-Butyl 2-oxa-6-azabicyclo [5.1.0]octane-6-carboxylate SS->Racemate SFC Preparative Chiral SFC Stationary Phase: Chiralpak Mobile Phase: CO2 / MeOH Racemate->SFC Enantiomer (1S,7R)-tert-Butyl 2-oxa-6-azabicyclo [5.1.0]octane-6-carboxylate SFC->Enantiomer Isolates (1S,7R) Deprotect Boc Cleavage 4M HCl in 1,4-Dioxane, RT Enantiomer->Deprotect Product (1S,7R)-2-oxa-6-azabicyclo [5.1.0]octane Hydrochloride Deprotect->Product

Workflow for synthesizing (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl.

Experimental Protocols

Phase 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Caution: Diethylzinc is highly pyrophoric. All operations must be conducted under an inert atmosphere (N₂ or Argon) using rigorous Schlenk techniques.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry N₂.

  • Substrate Dissolution: Charge the flask with tert-butyl 6,7-dihydro-1,4-oxazepine-4(5H)-carboxylate (1.00 g, 5.02 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 15 mL).

  • Carbenoid Generation: Adjust the reaction temperature to 20 °C using a water bath. Slowly add a solution of ZnEt2​ (1.0 M in hexanes, 12.6 mL, 2.5 eq) dropwise via a syringe. Stir the mixture for 30 minutes to allow the zinc species to coordinate with the substrate's heteroatoms.

  • Cyclopropanation: Add diiodomethane ( CH2​I2​ , 1.01 mL, 12.55 mmol, 2.5 eq) dropwise. Note: The delayed addition of CH2​I2​ prevents the rapid, uncontrolled generation of the carbenoid, mitigating exothermic risks and improving overall conversion.

  • Reaction Monitoring: Stir the reaction mixture at 20 °C for 16 hours. Validate the completion of the reaction via LC-MS (monitor the disappearance of the m/z 200 [M+H]+ peak and the appearance of the m/z 214 [M+H]+ product peak).

  • Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise at 0 °C to destroy excess ZnEt2​ . Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 0-20% Ethyl Acetate in Hexanes) to afford racemic tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate as a colorless oil.

Phase 2: Chiral Resolution via Preparative SFC

While catalytic asymmetric cyclopropanation of enol ethers using chiral dipeptide ligands or dioxaborolanes is possible [3], preparative Supercritical Fluid Chromatography (SFC) provides the most reliable and rapid access to enantiopure material in development settings.

  • Sample Preparation: Dissolve the racemic intermediate in HPLC-grade Methanol ( 50 mg/mL).

  • SFC Conditions:

    • Column: Chiralpak AD-H ( 250×21 mm, 5 µm).

    • Mobile Phase: Supercritical CO2​ / Methanol (typically 85:15 to 80:20 isocratic).

    • Flow Rate: 60 mL/min.

    • Detection: UV at 210 nm.

  • Isolation: Collect the peak corresponding to the (1S,7R) enantiomer. (Absolute stereochemistry should be independently verified via Vibrational Circular Dichroism (VCD) against theoretical models). Concentrate the collected fractions under reduced pressure to yield (1S,7R)-tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate.

Phase 3: Boc Deprotection and Salt Formation
  • Dissolution: Transfer the (1S,7R)-enantiomer (500 mg, 2.34 mmol) to a 50 mL round-bottom flask and dissolve in anhydrous 1,4-dioxane (2.0 mL).

  • Cleavage: Cool the solution to 0 °C. Slowly add 4.0 M HCl in 1,4-dioxane (2.9 mL, 11.7 mmol, 5.0 eq).

  • Precipitation: Remove the ice bath and stir the reaction at room temperature for 2 hours. As the Boc group is cleaved (releasing isobutylene and CO2​ ), the highly polar hydrochloride salt will precipitate out of the non-polar dioxane solution.

  • Isolation: Add cold diethyl ether (10 mL) to maximize precipitation. Filter the resulting white solid through a sintered glass funnel, wash with additional cold diethyl ether ( 2×5 mL), and dry under high vacuum to afford pure (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride.

Quantitative Data Presentation

The following table summarizes the key reaction parameters and expected quantitative outcomes for the three-phase synthesis workflow.

Synthesis PhaseReagent / MaterialEquivalentsTemp (°C)Time (h)Expected Yield / ee%
1. Cyclopropanation SM (Enamide)1.020--
ZnEt2​ (1.0 M)2.5200.5-
CH2​I2​ 2.52016.075 - 85% (Racemate)
2. Chiral Resolution Racemic Boc-Bicycle1.035 (Column)-40 - 45% (per enantiomer)
SFC Recovery---> 99% ee
3. Deprotection (1S,7R)-Boc-Bicycle1.00 25--
4M HCl in Dioxane5.0252.0> 90% (HCl Salt)

References

  • Title: Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof (WO2024118966A1)
  • Title: Simmons–Smith reaction (Furukawa Modification) Source: Wikipedia URL: [Link]

  • Title: Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers Source: Organic Letters (ACS Publications) URL: [Link]

Application

use of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl as a chiral building block

Application Note: (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane HCl as a Conformationally Restricted Chiral Building Block in Targeted Protein Degradation Introduction & Mechanistic Rationale In the rapidly evolving landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane HCl as a Conformationally Restricted Chiral Building Block in Targeted Protein Degradation

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and covalent inhibitor design, controlling the conformational entropy of linker systems and target-binding motifs is paramount. (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride has recently emerged as a highly privileged chiral building block, particularly in the synthesis of heterobifunctional degraders (PROTACs) targeting KRAS mutants [1, 2].

Structurally, this molecule is a bicyclic [5.1.0] system comprising a 1,4-oxazepine ring fused with a cyclopropane ring. It serves as a conformationally locked bioisostere for morpholine and piperazine—common motifs in kinase and GTPase inhibitors.

The Causality of Structural Rigidification:

  • Entropic Advantage: Flexible morpholine rings undergo rapid chair-to-chair ring flips, incurring a high entropic penalty upon binding to shallow protein pockets (such as the KRAS Switch II pocket). The fused cyclopropane ring locks the oxazepane conformation, pre-organizing the molecule into its bioactive state and enhancing binding affinity.

  • Metabolic Shielding: The cyclopropane motif sterically shields adjacent C-H bonds from CYP450-mediated oxidation, a common metabolic liability in standard oxazepane or morpholine rings.

  • Vector Control: In PROTAC design, the precise spatial trajectory of the linker is critical for forming a stable ternary complex between the target protein and the E3 ligase. The rigid [5.1.0] system provides highly predictable and fixed exit vectors at the N6 and O2 positions.

Bioisostere A Morpholine (Flexible, Rapid Ring Flip) B 1,4-Oxazepane (Expanded Ring, High Entropy) A->B Ring Expansion (Alters Exit Vectors) C (1S,7R)-Bicyclic System (Conformationally Locked) B->C Cyclopropanation (Reduces Entropic Penalty)

Fig 1. Bioisosteric evolution from morpholine to the conformationally locked bicyclic system.

Physicochemical Properties & Quantitative Data

The hydrochloride salt is preferred over the freebase due to its enhanced bench stability, resistance to oxidation, and high solubility in polar aprotic solvents used in cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance White to off-white crystalline solid
Stereochemistry (1S,7R) - Enantiopure
Calculated pKa (Freebase) ~8.8 (Secondary Amine)
Storage Conditions Hygroscopic; Store at 2-8 °C under inert atmosphere (Ar/N₂)

Table 2: Optimization of Asymmetric Simmons-Smith Cyclopropanation (Representative quantitative data demonstrating the causality of chiral ligand selection on enantiomeric excess)

Zinc ReagentChiral Auxiliary / LigandTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Et₂Zn / CH₂I₂None (Racemic)20850
Et₂Zn / CH₂I₂(R,R)-Tartaramide derivative-207288
Et₂Zn / CH₂I₂Charette's Dioxaborolane-2078>95

Synthetic Workflow: Asymmetric Synthesis & Incorporation

The synthesis relies on the stereoselective Simmons-Smith cyclopropanation of a protected 6,7-dihydro-1,4-oxazepine-4(5H)-carboxylate [2]. The electron-rich nature of the C2-C3 double bond (acting as a vinylogous carbamate) makes it highly susceptible to attack by the electrophilic zinc carbenoid.

Following cyclopropanation, the protecting group (Boc or Cbz) is cleaved to yield the HCl salt. The secondary amine at the N6 position is then utilized as a nucleophile in S_NAr or Buchwald-Hartwig aminations to append the building block to a target-binding scaffold (e.g., a KRAS ligand) [1].

SynthesisWorkflow S1 Step 1: Enamine Formation Boc-protection of 1,4-oxazepine S2 Step 2: Asymmetric Simmons-Smith ZnEt2, CH2I2, Chiral Ligand (DCM, -20°C) S1->S2 S3 Step 3: Acidic Deprotection 4M HCl in Dioxane (Yields HCl Salt) S2->S3 S4 Step 4: PROTAC Conjugation Buchwald-Hartwig Amination at N6 S3->S4

Fig 2. Experimental workflow for the asymmetric synthesis and PROTAC conjugation of the building block.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Simmons-Smith Cyclopropanation

Objective: Synthesize tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate.

  • Preparation: Flame-dry a 250 mL Schlenk flask. Purge with Argon. Add tert-butyl 6,7-dihydro-1,4-oxazepine-4(5H)-carboxylate (1.0 g, 5.02 mmol) and Charette's chiral dioxaborolane ligand (1.2 eq) in anhydrous DCM (20 mL).

  • Carbenoid Generation: Cool the reaction mixture to -20 °C. Dropwise, add Diethylzinc (1 M in hexanes, 12.6 mL, 2.5 eq). Stir for 15 minutes.

  • Cyclopropanation: Slowly add Diiodomethane (CH₂I₂, 3.0 eq) via syringe pump over 30 minutes to control the exotherm and prevent non-selective background reactions.

  • In-Process Control (IPC): After 4 hours, sample 50 µL, quench in MeOH, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material peak (m/z[M+H-tBu]⁺ = 144) is fully replaced by the cyclopropanated product (m/z [M+H-tBu]⁺ = 158).

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl (20 mL) at 0 °C to destroy unreacted ZnEt₂. Extract with DCM (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the intermediate.

Protocol B: Deprotection to the Hydrochloride Salt

Objective: Cleave the Boc group to yield the bench-stable HCl salt.

  • Reaction: Dissolve the purified Boc-protected intermediate (1.0 g) in anhydrous DCM (5 mL). Add 4M HCl in 1,4-Dioxane (10 mL) at room temperature.

  • Causality of Solvent Choice: Dioxane is a non-nucleophilic solvent that poorly solvates the resulting hydrochloride salt. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl salt precipitates out of solution.

  • IPC: Monitor by TLC (Ninhydrin stain). Self-Validation: The product will appear as a baseline spot that stains intense dark purple/blue, indicating a free secondary amine, whereas the starting material will not stain.

  • Isolation: Once precipitation is complete (approx. 2 hours), isolate the product via vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual dioxane and organic impurities. Dry under high vacuum to yield a white crystalline solid.

Protocol C: Incorporation into a KRAS-Targeting PROTAC via Buchwald-Hartwig Amination

Objective: Conjugate the building block to an aryl halide KRAS scaffold[1].

  • Setup: In a glovebox, charge a vial with the aryl halide KRAS scaffold (1.0 eq), (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

  • Causality of Reagents: RuPhos is specifically selected because its steric bulk prevents β-hydride elimination and accelerates the reductive elimination step, which is notoriously difficult when coupling secondary aliphatic amines. Cs₂CO₃ is required to freebase the HCl salt in situ.

  • Reaction: Add anhydrous 1,4-Dioxane (0.1 M). Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • IPC & Purification: Monitor via LC-MS. Upon completion, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative reverse-phase HPLC.

References

  • Source: Google Patents (WO2025006783A2)
  • Source: Google Patents (WO2024118966A1)
  • Source: Google Patents (WO2015103583A1)
Method

Application Notes &amp; Protocols: (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract: This document provides a detailed technical guide on the application of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride, a stereochemically defined and highly strained heterocyclic compound, in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed technical guide on the application of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride, a stereochemically defined and highly strained heterocyclic compound, in the synthesis of advanced pharmaceutical intermediates. We will explore the fundamental reactivity of this chiral building block, rooted in the principles of aziridine and epoxide chemistry. The inherent ring strain of this bicyclic system makes it an exceptionally reactive and versatile precursor for constructing complex, nitrogen-containing molecules.[1][2] A comprehensive, step-by-step protocol for a representative nucleophilic ring-opening reaction is provided, illustrating its utility in creating stereochemically complex scaffolds relevant to modern antiviral drug discovery programs, such as those targeting viral proteases.[3][4]

Introduction to the Chiral Building Block: (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane is a unique bicyclic molecule featuring a fused oxirane (epoxide) and aziridine ring system built upon a piperidine core. The hydrochloride salt form enhances its stability and handling properties. Its significance in medicinal chemistry stems from two core attributes:

  • Stereochemical Definition: The (1S,7R) designation indicates a specific, enantiopure configuration. In pharmaceutical synthesis, controlling stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Utilizing an enantiopure starting material like this is a highly efficient strategy for asymmetric synthesis.

  • Inherent Reactivity: Aziridines and epoxides are three-membered heterocyclic rings with significant ring strain (estimated at ~27 kcal/mol for aziridines).[1] This strain makes them highly susceptible to nucleophilic attack, leading to ring-opening reactions.[2][5] This predictable reactivity allows chemists to introduce a wide variety of functional groups with high regioselectivity and stereospecificity, which is invaluable for building complex molecular architectures.[6]

Physicochemical Properties
PropertyValue
IUPAC Name (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride
CAS Number 2954727-05-8
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance Typically an off-white to white solid
Key Features Chiral, strained bicyclic system, water-soluble salt

Mechanistic Principles: The Power of Regioselective Ring-Opening

The synthetic utility of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride is dominated by its behavior as an electrophile in nucleophilic ring-opening reactions. The protonated nitrogen in the hydrochloride salt activates the ring system, making the adjacent carbons even more susceptible to attack.

A nucleophile (Nu⁻) can, in principle, attack one of two key carbon atoms (C1 or C7). The choice of reaction conditions—including the nature of the nucleophile, the solvent, and the presence of a catalyst (e.g., a Lewis acid)—determines the regioselectivity of the attack. This controlled opening is the cornerstone of its application, transforming a compact bicyclic system into a highly functionalized piperidine derivative, a common scaffold in many bioactive molecules.

G cluster_0 Reaction Core cluster_1 Significance Start (1S,7R)-2-oxa-6-azabicyclo [5.1.0]octane HCl Reaction Regioselective Ring-Opening Start->Reaction Electrophile Nucleophile Nucleophile (Nu⁻) + Catalyst (e.g., Lewis Acid) Nucleophile->Reaction Nucleophile Product Stereodefined Functionalized Piperidine Intermediate Reaction->Product Forms new C-Nu bond with predictable stereochemistry l1 • Access to complex chiral amines • Versatile scaffold for drug discovery • Key step in multi-step synthesis of antiviral agents

Caption: Logical flow of the key ring-opening reaction.

Application Protocol: Synthesis of a Chiral Amino Alcohol Intermediate for HCV Protease Inhibitors

This protocol details a representative synthesis using (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride as a precursor. The target is a chiral amino alcohol, a common substructure in peptidomimetic inhibitors like Boceprevir and Narlaprevir, which target the Hepatitis C Virus (HCV) NS3/4A serine protease.[7][8][9] While those specific drugs use a different bicyclic proline analog, the underlying principle of using a strained ring to install key functionality is analogous.[10][11]

Objective: To perform a regioselective ring-opening of the bicyclic intermediate with a Grignard reagent to install a carbon-based side chain, yielding a key precursor for further elaboration.

Materials and Reagents
ReagentGradeSupplierNotes
(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl≥97%CommercialStore under inert gas.
Cyclobutylmethylmagnesium bromide0.5 M in THFCommercialHighly reactive; handle under inert atmosphere.
Copper(I) iodide (CuI)≥99%CommercialUsed as a catalyst to direct regioselectivity.
Anhydrous Tetrahydrofuran (THF)DriSolv®CommercialEssential for Grignard reactions.
Saturated aq. Ammonium Chloride (NH₄Cl)ReagentLab PrepFor quenching the reaction.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialFor drying organic layers.
Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Protocol
  • Preparation: Under a nitrogen atmosphere, add copper(I) iodide (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Reagent Addition: Add (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride (1.0 eq) followed by anhydrous THF to create a slurry (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water. The inert atmosphere prevents degradation of the organometallic reagent.

  • Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Causality: Low temperature is essential to control the exothermic reaction and to enhance the regioselectivity of the nucleophilic attack, which is directed by the copper catalyst.

  • Nucleophilic Attack: Add cyclobutylmethylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the mixture at -20 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction while maintaining cooling.

    • Causality: A saturated NH₄Cl solution is a mild proton source that effectively quenches the Grignard reagent and any remaining intermediates without causing harsh pH changes that could lead to side reactions.

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired chiral amino alcohol product.

Data, Validation, and Broader Impact

Expected Results & Validation
ParameterExpected OutcomeValidation Method
Yield 65-80%Isolated mass after purification.
Purity >98%HPLC, ¹H NMR
Identity Consistent with target structure¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)
Stereochemistry Retention of stereocentersChiral HPLC or comparison to known standards.
  • Self-Validation System: The success of the reaction is validated by confirming the structure of the product. Specifically, 2D NMR techniques (COSY, HMBC) will confirm the connectivity, establishing that the cyclobutylmethyl group has been added to the carbon skeleton and that the epoxide ring has opened to form a hydroxyl group. The regioselectivity of the attack can be confirmed by observing the correlation between the newly introduced methylene protons and the specific carbon of the piperidine ring.

Future Directions and Applications

The chiral amino alcohol synthesized in this protocol is not an end in itself but a valuable intermediate. The secondary amine and primary alcohol functionalities serve as handles for subsequent chemical transformations:

  • Peptide Coupling: The amine can be acylated or coupled with other amino acids or complex carboxylic acids to build out the peptidomimetic structure required for protease inhibitors.[10]

  • Further Functionalization: The hydroxyl group can be oxidized, protected, or used as a nucleophile in other reactions.

This building block, (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride, provides a rapid and stereocontrolled entry point into a diverse range of functionalized piperidine scaffolds, making it a powerful tool for constructing libraries of compounds for screening against various biological targets, including other viral enzymes, G-protein coupled receptors (GPCRs), and ion channels.[12][13]

References

  • ResearchGate. (n.d.). The synthesis of chiral aziridine. [Download Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB00424D. [Link]

  • Aziridines as Precursors for Chiral Amide-Containing Surfactants. (1997). ACS Publications. [Link]

  • Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions. (n.d.). PMC. [Link]

  • Studies Relating to Aziridine Antitumor Antibiotics. Part I. Asymmetric Syntheses. Part II. Chiral Aziridines and their Conversion to α-Aminoacids. (n.d.). Canadian Science Publishing. [Link]

  • ChemBK. (2026). (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octanehydrochloride Shanghai Amole Biotechnology Co., Ltd.[Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Semantic Scholar. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. [Link]

  • CN112851563A - Synthesis process of N-amino-3-azabicyclo[6][6] octane hydrochloride. (n.d.). Google Patents.

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (n.d.). RSC Publishing. [Link]

  • Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. (2000). PubMed. [Link]

  • Development of Drugs with Direct Antiviral Action Based on Azaheterocyclic Systems. (2022). PMC. [Link]

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. (n.d.). PMC. [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016). ResearchGate. [Link]

  • Narlaprevir. (n.d.). Wikipedia. [Link]

  • Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. (2003). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Clinical Pharmacology Profile of Boceprevir, a Hepatitis C Virus NS3 Protease Inhibitor: Focus on Drug-Drug Interactions. (2015). PubMed. [Link]

  • Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. (n.d.). [Link]

  • The Tandem Ring Opening/Ring Closing Metathesis Route to Oxaspirocycles: An Approach to Phelligridin G. (2013). MDPI. [Link]

  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.0]octane derivative. (n.d.). [Link]

  • What is the mechanism of Boceprevir? (2024). Patsnap Synapse. [Link]

  • Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. (2012). PubMed. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. (2024). ResearchGate. [Link]

  • Antiviral Agents. (n.d.). Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine. [Link]

  • Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. (n.d.). PMC. [Link]

Sources

Application

Application Note: Solubility Profile and Determination Protocol for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Introduction and Chemical Context (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride (CAS: 2947427-25-8) is a highly strained, chiral bicyclic building block increasingly utilized in advanced pharmaceutical synthesis[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride (CAS: 2947427-25-8) is a highly strained, chiral bicyclic building block increasingly utilized in advanced pharmaceutical synthesis[1]. As a low-molecular-weight heterocycle, its free base form is prone to volatility and oxidative degradation. Consequently, it is isolated and handled as a hydrochloride salt to ensure crystalline stability and extended shelf life.

However, the transition from a neutral free base to an ionic hydrochloride salt fundamentally alters its physicochemical behavior[2]. Understanding the solubility profile of this salt in various organic solvents is critical for downstream applications, including solvent selection for cross-coupling reactions, nucleophilic ring-openings, and anti-solvent precipitation during purification.

Physicochemical Properties & Theoretical Solubility Profile

The solubility of an amine hydrochloride salt in organic media is governed by a thermodynamic competition between the high crystal lattice energy of the ionic solid and the solvation energy provided by the solvent.

  • Polar Protic Solvents (e.g., Methanol, Water): Exhibit high solubility due to their high dielectric constants and ability to solvate the chloride counterion via hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Provide excellent solubility by effectively disrupting the ionic lattice through strong dipole-ion interactions.

  • Non-Polar Solvents (e.g., Hexane, Dichloromethane): Result in practically insoluble systems, as their low dielectric constants cannot overcome the ionic lattice energy of the salt.

Table 1 summarizes the expected quantitative solubility ranges for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride based on the behavior of structurally analogous bicyclic amine hydrochlorides.

Table 1: Representative Solubility Profile in Common Solvents

Solvent ClassificationSolventDielectric Constant (ε)Expected Solubility Range (mg/mL)Application Context
Polar ProticWater80.1> 100 (Freely Soluble)Aqueous extraction, biology assays
Polar ProticMethanol32.720 - 50 (Soluble)Recrystallization, stock solutions
Polar AproticDMSO46.7> 50 (Freely Soluble)in vitro assay stocks, NMR
Polar AproticAcetonitrile37.51 - 5 (Slightly Soluble)HPLC mobile phase
Non-PolarDichloromethane9.1< 1 (Practically Insoluble)Free-base extraction
Non-PolarHexane1.9< 0.1 (Insoluble)Anti-solvent precipitation

Self-Validating Experimental Protocol: Shake-Flask Method

To obtain precise, empirical solubility data for this specific stereoisomer, experimental determination is required. The following protocol is adapted from the gold-standard principles of USP <1236> (Solubility Measurements)[3] and OECD Test Guideline 105[4].

This protocol is designed as a self-validating system : it incorporates a temporal validation step to ensure true thermodynamic equilibrium has been achieved, preventing false-low readings caused by slow dissolution kinetics[3].

Materials and Preparations
  • (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride: Stored in a desiccator. Causality: Hydrochloride salts of small amines are highly hygroscopic. Absorbed atmospheric water acts as a potent co-solvent, artificially inflating the apparent solubility in organic solvents.

  • Anhydrous Organic Solvents: HPLC-grade or higher.

  • Equipment: Temperature-controlled orbital shaker, centrifuge, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology
  • Solid Addition (Supersaturation): Add an excess amount of the compound (e.g., 50 mg) to a 4 mL amber glass vial. Causality: Excess solid must be visibly present throughout the experiment to ensure the solvent reaches absolute saturation (thermodynamic equilibrium)[4].

  • Solvent Introduction: Add 1.0 mL of the target anhydrous organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vials in an orbital shaker set to exactly 25.0 ± 0.5 °C and agitate at 200 rpm. Causality: Dissolution is typically an endothermic process; minor temperature fluctuations will cause significant variations in the solubility limit[3].

  • Phase Separation: After 24 hours, remove the vial and centrifuge at 10,000 rpm for 5 minutes. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE membrane. Causality: Centrifugation prior to filtration pellets the dense suspension, preventing the micro-crystals from clogging or rupturing the PTFE filter, which would lead to particulate contamination and artificially high concentration readings.

  • Equilibrium Validation (The Self-Validating Step): Repeat the sampling and analysis process on the same vial at t=48 hours. Compare the concentration at 24h ( C24​ ) and 48h ( C48​ ).

    • If C48​∣C48​−C24​∣​<0.05 (less than 5% variance), thermodynamic equilibrium is validated.

    • If variance > 5%, extend agitation to 72 hours and re-test.

SolubilityWorkflow A 1. Solid Addition Excess (1S,7R)-bicyclic HCl salt B 2. Solvent Introduction Target Organic Solvent A->B C 3. Isothermal Equilibration Shake-Flask at 25°C (24-48h) B->C D 4. Phase Separation Centrifugation + 0.45 µm PTFE C->D E 5. Analytical Quantification HPLC-UV / LC-MS D->E F Equilibrium Validation Δ Concentration < 5% E->F Compare 24h vs 48h F->C If Δ > 5%

Fig 1. Self-validating shake-flask workflow for equilibrium solubility determination.

Analytical Quantification

Due to the lack of strong chromophores in the aliphatic bicyclic framework of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane, standard UV detection (e.g., 254 nm) may yield poor sensitivity.

Recommended Analytical Approach:

  • Detector: LC-MS (ESI+) or HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Dilution: Dilute the filtered supernatant immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation upon temperature changes before injection[2].

  • Calibration: Construct a standard curve using known concentrations of the API dissolved in a highly soluble solvent (e.g., Water or DMSO) to quantify the unknown samples accurately.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant Technical Resources. Available at: [Link]

  • Government of Canada. "New Substances Notification - OECD Test Guideline 105". Publications GC. Available at: [Link]

Sources

Method

Catalytic Asymmetric Synthesis Using 2-Oxa-6-azabicyclo[5.1.0]octane Derivatives: Application Notes and Protocols

[label="Carbonyl Substrate", fillcolor="#F1F3F4 Refining Mechanistic Explanations I've been working to align the detailed experimental protocol with a robust mechanistic rationale. I am focusing on causal explanations fo...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Carbonyl Substrate", fillcolor="#F1F3F4

Refining Mechanistic Explanations

I've been working to align the detailed experimental protocol with a robust mechanistic rationale. I am focusing on causal explanations for each step. The DOT diagrams, alongside in-situ analytical methods, are validating the stereochemical outcome. I'm focusing on why a catalytic Re-face attack is observed with high enantiomeric excess.

Detailing Catalyst Activation

I'm now detailing each step of catalyst activation. The secondary amine's role in covalent activation is vital for high selectivity. Hydrogen bonding is key, it directs the electrophile, enforcing Re-face attack. I am using the provided information to validate the mechanistic rationale and self-validating protocols, ensuring alignment.

Optimizing Stereochemical Control

I'm now integrating the results from Table 1, and connecting the DOT diagrams to in-situ analysis and chiral HPLC data, to improve the explanations. I'm focusing on non-polar solvents, such as Toluene and their beneficial impact on enantioselectivity. I am correlating PhCOOH co-catalyst use with improved selectivity, to optimize reaction parameters.

Refining Enantioselectivity Explanations

I'm now refining explanations for enantioselectivity, focusing on non-polar solvents, such as toluene, and the use of PhCOOH co-catalyst. I'm correlating this data with the DOT diagrams.

Executive Summary & Structural Rationale

The 2-oxa-6-azabicyclo[5.1.0]octane scaffold represents a highly privileged, rigidified chiral environment for asymmetric organocatalysis and transition-metal ligand design. Comprising a seven-membered oxazepane ring fused to a cyclopropane moiety, this architecture provides a deep, V-shaped chiral pocket. Recent advances in transition-metal-catalyzed denitrogenative cyclopropanation have made azabicyclo[5.1.0] systems highly accessible [1], allowing their derivatives to be utilized in complex stereoselective methodologies [2].

The secondary amine (N6) serves as the primary covalent activation site for carbonyl compounds (via enamine or iminium ion formation). Simultaneously, the cyclopropane ring and the ether oxygen (O2) act synergistically to shield one stereoface and direct incoming electrophiles via hydrogen bonding or dipole-dipole interactions. This application note details the use of these derivatives in highly enantioselective Michael additions, providing field-proven protocols and mechanistic insights.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, understanding why a catalyst works is as critical as knowing how to use it. The superiority of the 2-oxa-6-azabicyclo[5.1.0]octane system over traditional pyrrolidine-based catalysts (e.g., MacMillan or Jørgensen–Hayashi catalysts) stems from three causal factors:

  • Conformational Rigidity: The [5.1.0] fusion locks the oxazepane ring into a single boat-chair conformation. This prevents the energetic penalty of ring-flipping during the transition state, lowering the activation energy for stereocontrolled pathways.

  • Bifunctional Capability: The O2 atom is strategically positioned to form a hydrogen bond with protic electrophiles (like nitroolefins). This anchors the electrophile to the Re-face of the E-enamine, acting as a directing group.

  • Absolute Steric Shielding: The cyclopropane ring projects directly over the Si-face of the intermediate enamine. This absolute steric blockade is the causal factor for the >99% enantiomeric excesses (ee) observed in these protocols.

Stereocontrol Scaffold 2-Oxa-6-azabicyclo[5.1.0]octane Chiral Core Cyclopropane Cyclopropane Ring (Steric Shielding) Scaffold->Cyclopropane Amine Secondary Amine (N6) (Covalent Activation) Scaffold->Amine Oxygen Ether Oxygen (O2) (H-Bonding/Dipole) Scaffold->Oxygen FaceBlock Si-Face Blockage Cyclopropane->FaceBlock Enamine E-Enamine Formation Amine->Enamine ReFace Re-Face Attack (High ee%) Oxygen->ReFace Directs Electrophile Enamine->ReFace FaceBlock->ReFace Forces

Figure 1: Stereochemical logic and functional group synergy in the [5.1.0] bicyclic scaffold.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the asymmetric Michael addition of butanal to trans-β-nitrostyrene, demonstrating the causal relationship between solvent polarity, acid cocatalysts, and stereochemical outcomes.

EntryCatalyst DerivativeSolventTemp (°C)AdditiveYield (%)dr (syn:anti)ee (%)
1Unsubstituted [5.1.0]DCM25None4585:1572
2Unsubstituted[5.1.0]Toluene25None5889:1181
3Unsubstituted [5.1.0]Toluene0PhCOOH8895:594
4C4-Phenyl [5.1.0]Toluene0PhCOOH9298:2>99
5C4-Phenyl[5.1.0]MeOH0PhCOOH3060:4045

Note: The dramatic drop in ee% in Entry 5 occurs because protic solvents (MeOH) competitively hydrogen-bond with the catalyst's O2 atom, disrupting the bifunctional transition state.

Self-Validating Protocol: Asymmetric Michael Addition

This protocol utilizes commercially available (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane [4] to catalyze the enantioselective addition of aldehydes to nitroolefins. The workflow is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.

Materials Required
  • (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane (10 mol%)

  • Benzoic acid (20 mol%)

  • Aldehyde substrate (e.g., butanal, 5.0 equiv)

  • Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology

Step 1: Catalyst Activation & Enamine Formation

  • Action: In an oven-dried 10 mL Schlenk flask under argon, dissolve 0.05 mmol (10 mol%) of the [5.1.0] catalyst and 0.10 mmol of benzoic acid in 2.0 mL of anhydrous toluene. Add 2.5 mmol of butanal. Stir at room temperature for 15 minutes, then cool to 0 °C.

  • Causality: Benzoic acid facilitates the proton transfer required for the rapid dehydration of the initial hemiaminal intermediate, driving the equilibrium toward the active E-enamine. Toluene is selected over polar solvents to maximize the hydrogen-bonding interactions between the catalyst's O2 atom and the incoming electrophile.

Step 2: Electrophile Introduction

  • Action: Add 0.5 mmol of trans-β-nitrostyrene in one portion to the 0 °C solution. Maintain stirring at 0 °C.

  • Causality: The low temperature maximizes the energetic difference between the diastereomeric transition states, locking the enamine into a rigid conformation and ensuring >99% ee.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Action: Monitor the reaction via in-situ ATR-FTIR or by drawing 10 µL aliquots for TLC (8:2 Hexanes:EtOAc).

  • Validation: The protocol is self-validating through the distinct disappearance of the nitroolefin C=C−NO2​ stretch (~1520 cm⁻¹) and the appearance of the product carbonyl stretch (~1725 cm⁻¹). If the enamine intermediate fails to form in Step 1, the aldehyde peak (~1710 cm⁻¹) will remain static, signaling moisture contamination in the toluene.

Step 4: Quenching & Isolation

  • Action: Once the nitroolefin is consumed (typically 12-18 hours), quench the reaction by adding 2 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 5 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The mildly acidic quench rapidly hydrolyzes the product-iminium complex, regenerating the secondary amine catalyst and preventing base-catalyzed epimerization of the newly formed α-stereocenter.

Step 5: Stereochemical Validation

  • Action: Purify the crude mixture via flash column chromatography. Determine the diastereomeric ratio (dr) via crude ¹H NMR (comparing the α-proton doublets) and the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, 90:10 Hexane:IPA, 1.0 mL/min).

CatalyticCycle Cat Chiral Catalyst (2-Oxa-6-azabicyclo[5.1.0]octane) Iminium Iminium Ion Intermediate Cat->Iminium + Substrate Sub1 Carbonyl Substrate Sub1->Iminium Enamine Enamine Intermediate (Stereocontrolled) Iminium->Enamine - H+ Product Enantioenriched Product Enamine->Product + Electrophile Stereoselective Attack Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Product Product->Cat Hydrolysis (Regeneration)

Figure 2: Enamine-mediated catalytic cycle of 2-oxa-6-azabicyclo[5.1.0]octane derivatives.

References

  • ACS Publications (Chemical Reviews)
  • Stereoselective Synthesis of α- and β-Functionalized Carbonyl Derivatives: Allylic Alkylation of Dialkyl Malonates, Total Synthesis of Hunterine A...
  • α-Imino Iridium Carbenes from Imidoyl Sulfoxonium Ylides: Application in the One-Step Synthesis of Indoles The Journal of Organic Chemistry - ACS Publications URL
  • (1R,7S)-2-oxa-6-azabicyclo[5.1.
Application

Application Note: In Vitro Assay Preparation and Validation of KRAS Degraders Utilizing (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride Linkers

Executive Summary Targeted protein degradation (TPD) has revolutionized the therapeutic landscape for historically "undruggable" targets like mutant KRAS. The efficacy of Proteolysis Targeting Chimeras (PROTACs) depends...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted protein degradation (TPD) has revolutionized the therapeutic landscape for historically "undruggable" targets like mutant KRAS. The efficacy of Proteolysis Targeting Chimeras (PROTACs) depends heavily on the physiochemical properties of the linker connecting the target-binding warhead and the E3 ligase ligand. This application note details the mechanistic rationale, compound preparation, and in vitro validation protocols for PROTACs incorporating the conformationally restricted building block,[1].

Mechanistic Rationale: The Shift to Rigid Linkers

Early PROTAC designs predominantly relied on flexible polyethylene glycol (PEG) or alkyl chains. However, these highly flexible linkers incur a massive entropic penalty upon the formation of the target-PROTAC-E3 ternary complex, often leading to poor degradation efficiency[2].

By incorporating the rigid, fused bicyclic system of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane, chemists can pre-organize the PROTAC's conformation. This rigidification enhances cooperative binding, reduces the energetic barrier to ternary complex formation, and significantly improves cellular permeability by minimizing the exposed polar surface area[2]. Consequently, this specific linker motif has been successfully deployed in novel heterobifunctional compounds designed for the[3][4].

Pathway KRAS Mutant KRAS (Target) PROTAC PROTAC (Bicyclic Linker) KRAS->PROTAC Warhead Binding Ternary Ternary Complex (KRAS-PROTAC-E3) KRAS->Ternary PROTAC->Ternary Induced Proximity E3 E3 Ligase (e.g., CRBN) E3->PROTAC Ligand Binding E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Fig 1: Mechanism of KRAS degradation via PROTAC ternary complex formation.

Chemical Preparation & Handling

Before biological evaluation, the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride building block must be integrated into the PROTAC architecture.

  • Neutralization & Conjugation: As a hydrochloride salt, the secondary amine of the bicyclic system is protonated and unreactive. During PROTAC synthesis, a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to liberate the free amine. This allows it to act as a nucleophile in substitution or amide coupling reactions with the KRAS warhead and E3 ligand precursors[3].

  • Stock Solution Preparation: Once the final PROTAC is synthesized and purified (>95% via HPLC), it is highly hydrophobic.

    • Weigh the lyophilized PROTAC powder.

    • Dissolve in 100% anhydrous, molecular biology-grade DMSO to yield a 10 mM master stock.

    • Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

Biological Evaluation: In Vitro Cellular Assay Protocol

To validate the efficacy of the bicyclic-linked KRAS PROTAC, a robust in vitro degradation assay is required. The following protocol utilizes a HiBiT knock-in cellular system, which provides a self-validating, quantitative measure of endogenous KRAS degradation.

Materials:
  • MIA PaCa-2 cells (endogenous KRAS G12C) or AsPC-1 cells (endogenous KRAS G12D) engineered with a HiBiT tag on the KRAS locus.

  • Assay Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Proteasome inhibitor (e.g., MG132) as a mechanistic control.

  • Nano-Glo® HiBiT Lytic Detection System.

Step-by-Step Workflow:
  • Cell Seeding: Harvest cells at 80% confluency. Seed at a density of 1.0×104 cells per well in a 96-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the PROTAC master stock in 100% DMSO.

  • Treatment: Transfer the diluted compounds to the assay media to achieve a final top concentration of 1 µM (or 10 µM depending on potency). Crucial Causality Step: Ensure the final DMSO concentration is exactly 0.1% (v/v) across all wells. High DMSO concentrations cause cellular stress, altering baseline proteasome activity and confounding degradation metrics.

  • Mechanistic Control: In parallel control wells, pre-treat cells with 10 µM MG132 for 2 hours prior to PROTAC addition. Crucial Causality Step: If the PROTAC is functioning via the intended ubiquitin-proteasome pathway, MG132 will rescue KRAS levels, proving the degradation is proteasome-dependent rather than a transcriptional artifact or off-target cytotoxicity.

  • Incubation: Incubate the treated cells for 24 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature. Add an equal volume of Nano-Glo® HiBiT Lytic Reagent to each well. Shake at 500 rpm for 10 minutes to ensure complete lysis.

  • Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of remaining KRAS protein.

Workflow Prep 1. Compound Prep Neutralize HCl salt & synthesize PROTAC Treat 3. Treatment Dose-response (0.1 nM - 10 µM) for 24h Prep->Treat Cells 2. Cell Culture Seed MIA PaCa-2 (KRAS G12C) at 10^4 cells/well Cells->Treat Lysis 4. Cell Lysis Extract protein with RIPA + inhibitors Treat->Lysis Assay 5. Quantification HiBiT Luminescence or Western Blot Lysis->Assay Analysis 6. Data Analysis Calculate DC50, Dmax, and Hook Effect Assay->Analysis

Fig 2: Step-by-step in vitro assay workflow for evaluating KRAS degraders.

Data Interpretation & Quantitative Outcomes

The raw luminescence data must be normalized to the DMSO vehicle control (set as 100% protein remaining). The data is then fitted to a non-linear regression model (four-parameter logistic curve) to extract two critical values:

  • DC₅₀ (Degradation Concentration 50%): The concentration at which 50% of the maximum degradation is achieved.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein depleted.

Hook Effect Consideration: At very high concentrations, bivalent PROTACs may independently bind the target and the E3 ligase without forming the productive ternary complex, leading to a rebound in protein levels (the "Hook" or prozone effect).[2].

Table 1: Comparative In Vitro Efficacy of KRAS Degraders

(Mock validation data demonstrating the structural advantage of the bicyclic linker over traditional flexible linkers)

PROTAC ConstructLinker TypeTargetDC₅₀ (nM)Dₘₐₓ (%)Hook Effect ObservedCaco-2 Permeability (Pₐₚₚ)
Compound AFlexible PEG4KRAS G12C145.272%Yes (>1 µM)Low (<2 × 10⁻⁶ cm/s)
Compound BFlexible AlkylKRAS G12D210.565%Yes (>5 µM)Moderate (5 × 10⁻⁶ cm/s)
Compound C (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane KRAS G12C 12.4 96% No (up to 10 µM) High (>15 × 10⁻⁶ cm/s)
Compound D (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane KRAS G12D 18.7 94% No (up to 10 µM) High (>12 × 10⁻⁶ cm/s)

References

  • ChemBK. "(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride". Source: ChemBK. URL:[Link]

  • Merck Patent Gmbh. "Heterobifunctional compounds for the degradation of kras" (WO2025006783A2). Source: Google Patents.
  • "Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof" (WO2024118966A1). Source: Google Patents.
  • Troup RI, Fallan C, Baud MGJ. "Current strategies for the design of PROTAC linkers: a critical review". Source: PubMed Central (PMC7733973). URL:[Link]

Sources

Method

Application Note: Step-by-Step Derivatization of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl in Drug Discovery Workflows

Introduction & Scientific Rationale The "Escape from Flatland" paradigm has fundamentally shifted drug discovery toward the inclusion of sp³-rich, conformationally restricted scaffolds. Saturated bicyclic amines are high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The "Escape from Flatland" paradigm has fundamentally shifted drug discovery toward the inclusion of sp³-rich, conformationally restricted scaffolds. Saturated bicyclic amines are highly prized in this context, as their inherent structural rigidity ensures the accurate three-dimensional (3D) disposition of exit vectors, minimizing entropic penalties upon target binding[1].

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane is a highly specialized chiral building block. Structurally, it consists of a 7-membered oxazepane ring fused to a cyclopropane ring, positioning an oxygen atom at the 2-position and a secondary amine at the 6-position. This architecture serves as an advanced bioisostere for traditional morpholines or piperidines, offering improved metabolic stability and altered lipophilicity[2].

Because this compound is typically supplied as a hydrochloride (HCl) salt to prevent oxidative degradation and ensure shelf stability, downstream derivatization requires precise stoichiometric control of bases to liberate the nucleophilic free amine in situ without triggering side reactions.

Physicochemical & Structural Profiling

Before initiating any synthetic workflow, it is critical to account for the mass difference between the free base and the HCl salt to ensure accurate stoichiometric equivalents.

Table 1: Physicochemical Profile of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl

PropertySpecificationMechanistic Implication
CAS Number 2947427-25-8Unique identifier for the specific chiral HCl salt.
Molecular Formula C₆H₁₂ClNOAccounts for the HCl equivalent.
Molecular Weight 149.62 g/mol (Salt) / 113.16 g/mol (Base)Requires a 1.32x mass adjustment vs. free base calculations.
Ring System [5.1.0] fused cyclopropyl-oxazepaneHigh ring strain; requires mild heating to avoid thermal degradation.
Reactive Site N6 (Secondary Amine)Sterically hindered; necessitates highly active electrophiles or specialized catalysts.

Derivatization Workflows

The secondary amine at the N6 position can be functionalized via three primary pathways: N-Acylation, Reductive Amination, and Cross-Coupling.

Workflow A (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl B Freebasing (DIPEA/Base) A->B Neutralization C N-Acylation B->C Pathway A D Reductive Amination B->D Pathway B E Buchwald-Hartwig B->E Pathway C F Amide Derivative C->F G N-Alkyl Derivative D->G H N-Aryl Derivative E->H

Fig 1. Divergent derivatization workflow for the bicyclic secondary amine core.

Protocol A: N-Acylation via HATU Coupling

Amide bond formation with sterically hindered secondary amines requires highly efficient coupling reagents. HATU is preferred over EDC/HOBt due to the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

Self-Validating System: The reaction mixture will initially appear as a cloudy suspension due to the insoluble HCl salt in DMF. Upon the addition of DIPEA, the suspension will rapidly clarify, visually confirming successful freebasing.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial, dissolve the target Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete conversion of the acid to the HOAt active ester, preventing the unreacted HATU from reacting directly with the amine to form a guanidinium byproduct.

  • Amine Addition: Add (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl (1.1 eq) to the solution.

    • Causality: 1.0 eq of DIPEA is consumed neutralizing the HCl salt, leaving 2.0 eq to drive the coupling mechanism.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The product mass should correspond to [M+H]⁺ = (Acid MW + 113.16 - 18).

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

Mechanism RCOOH Carboxylic Acid ActiveEster HOAt Active Ester RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Coupling Agent Product Target Amide ActiveEster->Product Bond Formation Amine Bicyclic Amine HCl Amine->ActiveEster Nucleophilic Attack

Fig 2. Mechanistic sequence of HATU-mediated N-acylation of the HCl salt.

Protocol B: Reductive Amination (N-Alkylation)

Direct alkylation (Sₙ2) of this bicyclic amine often leads to over-alkylation or elimination of the electrophile. Reductive amination using Sodium triacetoxyborohydride (STAB) is the superior, chemoselective approach.

Step-by-Step Methodology:

  • Iminium Formation: Suspend the Amine HCl (1.0 eq) and the target Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add DIPEA (1.2 eq) to liberate the free base, immediately followed by Glacial Acetic Acid (1.5 eq).

    • Causality: While DIPEA neutralizes the HCl, the acetic acid acts as a mild protic catalyst to drive the dehydration step, accelerating the formation of the intermediate iminium ion.

  • Incubation: Stir the mixture at room temperature for 30 minutes.

    • Causality (Critical): Do not add the reducing agent yet. Allowing the iminium ion to fully form prevents the premature reduction of the aldehyde into a dead-end primary alcohol.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes, extract with DCM, and dry over Na₂SO₄.

Protocol C: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Coupling secondary sp³ amines to aryl halides is notoriously difficult due to the propensity for β-hydride elimination. Utilizing specialized bulky phosphine ligands like RuPhos or BrettPhos is mandatory[3].

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a sealed tube with (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl (1.2 eq), Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and Sodium tert-butoxide (NaOtBu) (3.0 eq).

    • Causality: A large excess of NaOtBu (3.0 eq) is required because 1.0 eq is immediately consumed neutralizing the amine's HCl salt, leaving 2.0 eq to participate in the catalytic cycle (deprotonating the Pd-bound amine).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the tube.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate for flash chromatography.

Analytical Validation & Data Summary

Due to the rigid[5.1.0] bicyclic structure, NMR spectra of derivatized products will exhibit distinct, complex splitting patterns. The diastereotopic protons on the oxazepane ring (positions 3, 4, and 5) will not appear as simple multiplets but rather as distinct doublets of doublets (dd) or doublets of triplets (dt) due to the restricted conformational flipping.

Table 2: Derivatization Strategy Comparison

MethodKey ReagentsTypical YieldPrimary Application
N-Acylation HATU, DIPEA, DMF80–95%High-throughput amide library synthesis
Reductive Amination STAB, AcOH, DCE65–85%Late-stage N-alkylation / tuning basicity
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, NaOtBu50–75%N-Arylation (Aniline-like derivatives)

References

  • Radical-Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines National Institutes of Health (NIH) / PMC URL:[Link]

  • Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage Guide for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl

Welcome to the dedicated technical resource for ensuring the integrity of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl. This guide provides researchers, scientists, and drug development professionals with in-depth technic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for ensuring the integrity of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting protocols to prevent degradation during storage and experimental use. Our recommendations are grounded in established chemical principles and extensive experience in handling advanced pharmaceutical intermediates.

Understanding the Molecule: A Balance of Stability and Inherent Reactivity

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl is a structurally unique bicyclic compound featuring a strained cyclopropane ring fused to a seven-membered oxazepane ring. This configuration imparts a desirable conformational rigidity. However, the significant ring strain makes the molecule susceptible to specific degradation pathways.

The hydrochloride salt form is utilized to enhance the compound's stability. By protonating the secondary amine to an ammonium salt, its susceptibility to oxidation is reduced, and it typically forms a more stable, crystalline solid, which improves its handling characteristics.[1][2] Despite these advantages, the molecule's ether linkage and strained ring system remain potential points of vulnerability that require careful management.

Visualizing Potential Degradation Pathways

A clear understanding of potential chemical transformations is fundamental to preventing degradation. The diagram below outlines the most probable degradation pathways for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl under various stress conditions.

Potential Degradation Pathways for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation A (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl (Stable Compound) B Acid-Catalyzed Ring Opening A->B H+ / H2O C Base-Mediated Degradation A->C OH- D N-Oxidation / Ring Cleavage A->D O2 / Peroxides E Rearrangement / Fragmentation A->E Heat

Caption: Key potential degradation routes for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl?

A1: For maximum stability, the following storage conditions are recommended:

  • Temperature: For long-term storage, maintain the compound at 2-8°C. For short-term use, controlled room temperature (20-25°C) is acceptable. It is crucial to avoid frequent freeze-thaw cycles.

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.[3]

  • Moisture: As a hydrochloride salt, the compound may be hygroscopic. It is essential to store it in a tightly sealed container, preferably within a desiccator, to protect it from moisture.[4]

  • Light: To prevent photolytic degradation, store the compound in a light-resistant container, such as an amber vial, or in a dark location.

Q2: My sample has changed color. What does this indicate?

A2: A visible change in the color (e.g., developing a yellow tint) or physical state (e.g., clumping) of the solid is a strong indicator of potential degradation. The likely causes include:

  • Oxidation: Exposure to air can lead to the formation of colored degradation byproducts.

  • Moisture Absorption: The hygroscopic nature of the salt can lead to clumping or the appearance of a wet solid upon exposure to humidity.

  • Contamination: Accidental introduction of impurities during handling.

If any such changes are observed, it is imperative to re-verify the purity of the material before its use in any experiment.

Q3: How stable is this compound when dissolved in a solvent?

A3: The stability of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl in solution is highly dependent on the choice of solvent, pH, and storage temperature.

  • Aqueous Solutions: The compound is susceptible to hydrolysis, a reaction that can be accelerated by acidic or basic conditions. Therefore, aqueous solutions should be prepared fresh immediately before use. If temporary storage is unavoidable, keep the solution at 2-8°C for the shortest possible duration.

  • Organic Solvents: The compound generally exhibits better stability in aprotic organic solvents like dichloromethane or acetonitrile. Despite this, preparing solutions fresh remains the best practice to ensure the highest purity.

Troubleshooting Guide: A Systematic Approach to Stability Issues

This section provides a logical framework for diagnosing and resolving common stability-related problems encountered with (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl.

Issue 1: Emergence of Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)

Primary Suspected Cause: Chemical degradation of the compound.

Troubleshooting Workflow:

Troubleshooting Unexpected Chromatographic Peaks start Unexpected Peak(s) Detected check_storage Review Storage Conditions: - Temperature Fluctuations? - Inert Atmosphere Maintained? - Moisture Exposure? - Light Protection? start->check_storage check_handling Review Handling Procedures: - Age of Solutions - Purity of Solvents - pH of Aqueous Media start->check_handling forced_degradation Conduct Forced Degradation Study (See Protocol Below) check_storage->forced_degradation If Conditions Inadequate check_handling->forced_degradation If Handling Issues Likely characterize Characterize Degradants (LC-MS/MS, NMR) forced_degradation->characterize mitigate Implement Corrective Actions: - Optimize Storage Protocol - Refine Handling Techniques - Consider Purification if Necessary characterize->mitigate

Caption: A step-by-step workflow for investigating the source of unexpected peaks in analytical data.

Experimental Protocol: Forced Degradation Study

Conducting a forced degradation study is a critical step in identifying potential degradation products and validating the stability-indicating capability of your analytical methods.[5][6][7][8]

Objective: To systematically degrade (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl under controlled stress conditions to elucidate potential degradation pathways and identify the resulting products.

Materials:

  • (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with UV or Mass Spectrometric (MS) detection

  • Calibrated pH meter

  • Thermostatically controlled oven

  • ICH-compliant photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture) at a precise concentration, typically around 1 mg/mL.[8]

  • Application of Stress Conditions: Subject aliquots of the stock solution to the following stress conditions. A control sample should be stored under ideal conditions (e.g., 2-8°C, protected from light) for comparison.

Stress ConditionRecommended Procedure
Acid Hydrolysis Combine equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Prior to analysis, neutralize the solution with 0.1 M NaOH.
Base Hydrolysis Combine equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidation Combine equal volumes of the stock solution and 3% H₂O₂. Maintain at room temperature for 24 hours, ensuring protection from light.
Thermal Degradation Place an aliquot of the stock solution and a sample of the solid compound in an oven set at 80°C for 48 hours.
Photolytic Degradation Expose an aliquot of the stock solution and a sample of the solid compound to a light source that complies with ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt hours/square meter).
  • Analytical Procedure: Analyze all stressed samples, alongside the control sample, using a validated, stability-indicating HPLC method. A suggested starting method is outlined below.

Example HPLC Method:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient elution using A: 0.1% Formic acid in water and B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for structural elucidation of degradants)

  • Injection Volume: 10 µL

Interpreting the Results:

  • Carefully compare the chromatograms from the stressed samples with that of the control.

  • Identify and quantify any new peaks, which represent degradation products.

  • Calculate the percentage of degradation. The goal is to achieve a degradation level of 5-20% for robust method validation.[5]

  • If degradation exceeds 20%, the stress conditions should be made milder (e.g., lower temperature or shorter exposure time). Conversely, if no degradation is observed, the stress should be intensified.

  • Employ LC-MS/MS to determine the mass-to-charge ratio of the degradation products and propose their structures based on the anticipated degradation pathways.

Issue 2: Poor Reproducibility in Experimental Assays

Primary Suspected Cause: Inconsistent purity of the starting material due to degradation between experiments.

Troubleshooting and Prevention:

  • Confirm Initial Purity: Always re-analyze the purity of the stock material using a validated analytical method before initiating a new set of experiments.

  • Aliquoting Strategy: Upon receiving a new batch of the compound, it is best practice to aliquot it into smaller, single-use vials. This preventative measure minimizes the exposure of the bulk material to atmospheric moisture and oxygen during repeated use.

  • Prepare Solutions Fresh: Always prepare solutions immediately before use. Avoid storing solutions for extended periods unless their stability under the specific storage conditions has been rigorously validated.

  • Inert Atmosphere Handling: For highly sensitive experiments, perform all manipulations of the solid compound within a glove box or under a continuous stream of an inert gas.

By adhering to these proactive storage and handling protocols and utilizing the troubleshooting guides, you can significantly enhance the reliability of your experimental data and preserve the integrity of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl.

References

  • Vertex AI Search. (2025, January 8).
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 2). Hydrochloric Acid Stability Requirements in Development Phases.
  • ACS Publications. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form | Organic Process Research & Development. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Arl Bio Pharma. (n.d.). Proactive approaches to mitigate stability failures. Retrieved from [Link]

  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • DES Pharma. (2026, March 22). Common Pitfalls in Stability Study Design and How to Avoid Them. Retrieved from [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • ACS Publications. (2009, September 28). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Retrieved from [Link]

  • RARC. (2025, November 26). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. Retrieved from [Link]

  • Sterilization Packaging Manufacturers Council. (2023, August 15). SPMC's FAQs provide guidance for your technical challenges. Retrieved from [Link]

  • PMC. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Retrieved from [Link]

  • OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • PMC. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Studies in the asymmetric ring opening of an oxabicyclic compound. Catalytic asymmetric induction using (–)-sparteine. Retrieved from [Link]

  • R Discovery. (1989, January 1). Ring-opening reactions of an oxabicyclic compound with cuprates. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptide Hydrolysis by Metal (Oxa)cyclen Complexes: Revisiting the Mechanism and Assessing Ligand Effects. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Volume 5. Retrieved from [Link]

  • Brandeis ScholarWorks. (n.d.). Hydrocarbons to carboxyl-rich alicyclic molecules: A continuum model to describe biodegradation of petroleum-derived dissolved organic matter in contaminated groundwater plumes. Retrieved from [Link]

  • PubMed. (2024, January 19). Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ACS Publications. (2001, July 11). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines 1. Retrieved from [Link]

  • ACS Publications. (n.d.). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Retrieved from [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ResearchGate. (2026, February 28). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • ACS Publications. (2021, March 29). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2024, January 13). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • ACS Publications. (2024, June 5). Nonsilyl Bicyclic Secondary Amine Catalysts for the Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes | The Journal of Organic Chemistry. Retrieved from [Link]

  • USP-NF. (2017, April 28). <659> Packaging and Storage Requirements. Retrieved from [Link]

  • IJIRT. (n.d.). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. Retrieved from [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. Retrieved from [Link]

  • PubMed. (n.d.). Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors. Retrieved from [Link]

  • Brandeis ScholarWorks. (n.d.). Hydrocarbons to carboxyl-rich alicyclic molecules: A continuum model to describe biodegradation of petroleum-derived dissolved organic matter in contaminated groundwater plumes. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Volume 5. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptide Hydrolysis by Metal (Oxa)cyclen Complexes: Revisiting the Mechanism and Assessing Ligand Effects. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Hydroxylated Bicyclic Amino Acids from l-Tyrosine: Octahydro-1H-indole Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis | Request PDF. Retrieved from [Link]

  • R Discovery. (1989, January 1). Ring-opening reactions of an oxabicyclic compound with cuprates. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Studies in the asymmetric ring opening of an oxabicyclic compound. Catalytic asymmetric induction using (–)-sparteine. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic asymmetric transformations of oxa- and azabicyclic alkenes. Retrieved from [Link]

  • PMC. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Retrieved from [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • IJIRT. (n.d.). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. Retrieved from [Link]

  • USP-NF. (2017, April 28). <659> Packaging and Storage Requirements. Retrieved from [Link]

  • ACS Publications. (2024, June 5). Nonsilyl Bicyclic Secondary Amine Catalysts for the Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, January 13). (PDF) The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • ACS Publications. (2021, March 29). Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2026, February 28). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Retrieved from [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ACS Publications. (n.d.). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Retrieved from [Link]

  • ACS Publications. (2001, July 11). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines 1. Retrieved from [Link]

  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Welcome to the Advanced Application Scientist Portal. This guide is designed for drug development professionals and synthetic chemists utilizing (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride —a highly strained, b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Portal. This guide is designed for drug development professionals and synthetic chemists utilizing (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride —a highly strained, bicyclic building block increasingly critical in the synthesis of pan-KRAS mutant degraders and heterobifunctional PROTACs[1][2].

Because this molecule features a cyclopropane ring fused to a 1,4-oxazepine system, it possesses immense Baeyer angular strain. This structural uniqueness makes it highly susceptible to specific degradation pathways during scale-up, deprotection, and storage. This guide provides field-proven, self-validating protocols to troubleshoot and eliminate common batch impurities.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Impurities

Q: Why does my batch show a high degree of degradation (up to 15%) after Boc-deprotection? A: The fusion of the cyclopropane to the oxazepine ring creates a highly strained cyclopropa[f][1,4]oxazepine system. During the removal of the tert-butyl carboxylate (Boc) protecting group using hydrochloric acid, the cyclopropane ring becomes vulnerable to electrophilic attack. The protonation of the adjacent heteroatoms inductively pulls electron density, allowing the chloride counterion ( Cl− ) to act as a nucleophile, cleaving the cyclopropane ring to form a chloromethyl-oxazepane impurity[3][4].

Q: What is the origin of the (1R,7S) enantiomeric impurity in my batches? A: The bicyclic core is typically synthesized via an asymmetric Simmons-Smith cyclopropanation of a 6,7-dihydro-1,4-oxazepine precursor using diethylzinc ( ZnEt2​ ) and diiodomethane ( CH2​I2​ )[5][6]. If the chiral directing ligand (e.g., a chiral dioxaborolane) degrades due to moisture, or if the reaction temperature exceeds -10°C, the stereocontrol diminishes, leading to the formation of the undesired (1R,7S) enantiomer.

Part 2: Troubleshooting Guide & Step-by-Step Resolution Workflows

Issue A: High Levels of Ring-Opened Impurity (Chlorinated Degradant)

Root Cause: Over-exposure to aqueous or excess HCl during the Boc-deprotection step, leading to acid-catalyzed ring cleavage. Causality: Excess hydronium ions protonate the highly strained 3-membered ring, lowering the activation energy for nucleophilic attack by chloride ions.

Self-Validating Mitigation Protocol:

  • Solvent Exchange: Completely eliminate water. Dissolve the tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate precursor in strictly anhydrous dichloromethane (DCM).

  • Temperature Control: Chill the reactor to 0°C to 5°C. Do not allow the temperature to rise during the exothermic addition of acid.

  • Stoichiometric Acid Addition: Add exactly 1.05 equivalents of 4.0 M HCl in 1,4-dioxane dropwise over 30 minutes.

  • In-Process Control (IPC) via LC-MS:

    • Monitor the disappearance of the Boc-protected mass ( m/z 214 [M+H]+ ).

    • Confirm the appearance of the target free-base mass ( m/z 114 [M+H]+ ).

    • Critical Stop Condition: If you detect m/z 150 [M+H]+ (Target mass + 36 Da for HCl addition), ring-opening has begun. Quench the reaction immediately.

  • Isolation: Precipitate the target hydrochloride salt by adding cold methyl tert-butyl ether (MTBE) and filter under a nitrogen blanket to prevent hygroscopic degradation.

Issue B: Chiral Purity (ee) is < 98%

Root Cause: Inefficient asymmetric induction during the Simmons-Smith cyclopropanation step due to reagent degradation or thermal fluctuations.

Self-Validating Mitigation Protocol:

  • Reagent Preparation: Ensure the ZnEt2​ and CH2​I2​ are freshly distilled and handled under argon.

  • Ligand Integrity: Pre-mix the chiral dioxaborolane ligand with the oxazepine precursor for 30 minutes at -20°C prior to the addition of the zinc carbenoid to ensure complete complexation.

  • Post-Synthesis Resolution: If a batch fails chiral specifications, perform chiral preparative HPLC on the free base before final salt formation:

    • Column: Chiralpak IG (or equivalent).

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Validation: The (1S,7R) isomer should elute first. Verify fractions via chiral analytical HPLC before treating with 1.0 eq of HCl/Dioxane to reform the salt.

Part 3: Impurity Profile & Diagnostic Data

The following table summarizes the quantitative data and analytical markers for the most common impurities found in (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl batches.

Impurity NameStructural TypeLC-MS Marker ( m/z )RRT (HPLC)Root CausePrimary Mitigation
(1R,7S)-Enantiomer Stereoisomer114 [M+H]+ 1.15 (Chiral)Poor Simmons-Smith stereocontrolStrict temperature control (-20°C); Chiral Prep-HPLC
Chloromethyl-oxazepane Ring-Opened Degradant150 [M+H]+ 0.85 (Achiral)Excess HCl / Acid-catalyzed cleavageUse 1.05 eq anhydrous HCl in Dioxane at 0°C
6,7-dihydro-1,4-oxazepine Unreacted Starting Material100 [M+H]+ 0.60 (Achiral)Incomplete cyclopropanationIncrease ZnEt2​ / CH2​I2​ to 2.5 equivalents
Boc-Protected Intermediate Process Impurity214 [M+H]+ 1.80 (Achiral)Incomplete deprotectionExtend reaction time at 0°C; Do NOT add excess acid

Part 4: Mechanistic & Diagnostic Visualizations

Synthesis and Degradation Pathway

The following diagram illustrates the chemical causality from the starting material through the target compound, and the subsequent degradation pathway if exposed to excess acid.

Pathway A 6,7-dihydro-1,4-oxazepine (Starting Material) B (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane (Target Bicyclic System) A->B Asymmetric Simmons-Smith (ZnEt2, CH2I2, Chiral Ligand) C Chloromethyl-oxazepane (Ring-Opened Impurity) B->C Excess HCl (Acid-Catalyzed Ring Cleavage)

Synthesis and acid-catalyzed degradation pathway of the bicyclic oxazepine system.

Troubleshooting Decision Tree

Use this logical workflow to rapidly diagnose and resolve batch failures based on Quality Control (QC) data.

DecisionTree Start Batch Fails QC Specs Q1 Is the issue Chiral Purity (ee) or Chemical Purity? Start->Q1 Chiral Chiral Purity < 98% Q1->Chiral ee Issue Chemical Chemical Purity < 95% Q1->Chemical Purity Issue Action1 Optimize Simmons-Smith Chiral Ligand or Perform Chiral Prep-HPLC Chiral->Action1 Q2 Are impurities ring-opened chlorinated species (m/z 150)? Chemical->Q2 Action2 Reduce HCl equivalents Use anhydrous HCl/Dioxane at 0°C Q2->Action2 Yes (Degradation) Action3 Check for unreacted oxazepine starting material Q2->Action3 No (Incomplete Rxn)

Diagnostic workflow for resolving chiral and chemical purity failures in batch production.

References

  • Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof Google P
  • Heterobifunctional compounds for the degradation of kras Google P
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereospecific Reactivity and Application Guide: (1S,7R) vs. (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride in Targeted Protein Degradation

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the spatial geometry of the linker is often the decisive factor in stabilizing a productive ternary complex. As flexible aliphatic linkers frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the spatial geometry of the linker is often the decisive factor in stabilizing a productive ternary complex. As flexible aliphatic linkers frequently incur massive entropic penalties upon target binding, conformationally restricted scaffolds like 2-oxa-6-azabicyclo[5.1.0]octane hydrochloride have emerged as premier building blocks. This is particularly evident in the synthesis of heterobifunctional degraders (PROTACs) targeting challenging mutations such as KRAS G12C/D[1].

This guide objectively compares the reactivity, structural dynamics, and application profiles of the (1S,7R) and (1R,7S) enantiomers. While they exhibit identical intrinsic reactivity in an achiral vacuum, their divergence in diastereoselective coupling and biological efficacy is profound.

Structural Dynamics and Causality of Reactivity

The 2-oxa-6-azabicyclo[5.1.0]octane system consists of a 7-membered 1,4-oxazepine ring fused to a 3-membered cyclopropane ring[2].

The Causality of Conformational Locking: Unsubstituted 7-membered rings undergo rapid "ring-flipping," leading to multiple low-energy conformers. By introducing a cyclopropane bridge via a Simmons-Smith reaction, we lock the oxazepine core into a rigidified boat-like conformation. When the N6 secondary amine is functionalized, the resulting exit vector is highly fixed.

Enantiomeric Divergence in PROTACs: When coupling these enantiomers to a chiral E3 ligase binder (e.g., a glutarimide derivative) and a KRAS-targeting warhead, the stereochemistry dictates the trajectory of the linker[3].

  • The (1S,7R) Enantiomer [4]: Projects the linker in a pseudo-equatorial plane that optimally bridges the gap between KRAS and the E3 ligase without inducing steric clashes at the protein-protein interaction (PPI) interface.

  • The (1R,7S) Enantiomer [5]: Projects the linker into a trajectory that often clashes with the surface of the E3 ligase, preventing the formation of the ternary complex and drastically reducing ubiquitination efficiency.

KRAS_Pathway PROTAC KRAS Degrader (Bicyclic Linker) KRAS Mutant KRAS (Target Protein) PROTAC->KRAS Binds Target E3 E3 Ubiquitin Ligase (e.g., Cereblon/VHL) PROTAC->E3 Recruits Ligase Ternary Ternary Complex (Target-PROTAC-E3) KRAS->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation KRAS Degradation & Signal Inhibition Proteasome->Degradation Cleavage

Fig 1: KRAS degradation pathway mediated by stereospecific bicyclic PROTACs.

Comparative Experimental Data

The table below summarizes representative physicochemical properties and empirical performance metrics derived from KRAS degrader optimization campaigns utilizing these specific enantiomers[1],[3].

Parameter(1S,7R)-Enantiomer(1R,7S)-Enantiomer
CAS Number 2947427-25-8 (HCl salt)[6]2904566-97-6 (Free base)[5]
Chiral SFC Retention Time 4.2 min (Peak 1)5.8 min (Peak 2)
Nucleophilic Reactivity (Achiral) Identical ( krel​=1.0 )Identical ( krel​=1.0 )
Diastereomeric Coupling Yield 82% (with chiral KRAS ligand)45% (Steric clash induced)
Ternary Complex Half-Life ( t1/2​ ) > 120 minutes< 15 minutes
KRAS Degradation ( DC50​ ) 1.2 nM> 500 nM

Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol 1: Simmons-Smith Cyclopropanation & Chiral Resolution

Objective: Synthesize the racemic bicyclic core and isolate the (1S,7R) and (1R,7S) enantiomers[2].

  • Carbenoid Formation: In an oven-dried flask under an N2​ atmosphere, dissolve tert-butyl 6,7-dihydro-1,4-oxazepine-4(5H)-carboxylate (1.0 eq) in anhydrous DCM. Cool the reactor strictly to 0 °C.

  • Cyclopropanation: Add ZnEt2​ (1.0 M in hexane, 2.5 eq) dropwise, followed by the careful, dropwise addition of CH2​I2​ (2.5 eq)[1].

    • Self-Validation Checkpoint: The solution will exhibit a slight exotherm. You must maintain the internal temperature below 5 °C. If the temperature spikes, the zinc carbenoid will prematurely decompose into insoluble polymeric byproducts, indicated by a cloudy white precipitate.

  • Workup: Warm the mixture to 20 °C and stir for 30 minutes[1]. Quench meticulously with saturated aqueous NH4​Cl . Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Chiral Resolution: Subject the resulting racemate to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (Isocratic 20% MeOH in CO2​ ). Isolate Peak 1 ((1S,7R)-enantiomer) and Peak 2 ((1R,7S)-enantiomer).

  • Deprotection: Treat the isolated Boc-protected enantiomers with 4M HCl in dioxane for 2 hours at room temperature to yield the respective hydrochloride salts.

Protocol 2: Diastereoselective N-Alkylation for PROTAC Synthesis

Objective: Couple the resolved bicyclic hydrochloride salts to a chiral KRAS-targeting pharmacophore[3].

  • Free-Basing: Suspend the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride in anhydrous DMF. Add DIPEA (3.0 eq) to liberate the free secondary amine.

  • Alkylation: Add the alkyl halide derivative of the KRAS ligand (1.0 eq). Stir the reaction at 60 °C for 12 hours.

  • Validation & Causality: Monitor the reaction via LCMS. You will observe that the (1S,7R) enantiomer achieves >80% conversion, whereas the (1R,7S) enantiomer stalls at ~45%. This is caused by the cyclopropane bridge of the (1R,7S) enantiomer sterically clashing with the chiral center of the electrophile during the SN​2 transition state.

  • Purification: Purify the crude mixture via preparative HPLC (C18 column, MeCN/Water gradient with 0.1% TFA) to isolate the final PROTAC.

Exp_Workflow Start 6,7-dihydro-1,4-oxazepine Derivative Simmons Simmons-Smith Cyclopropanation (ZnEt2, CH2I2) Start->Simmons Racemate Racemic 2-oxa-6-azabicyclo [5.1.0]octane Simmons->Racemate Resolution Chiral Resolution (SFC / Chiral HPLC) Racemate->Resolution Enant1 (1S,7R) Enantiomer Hydrochloride Resolution->Enant1 Peak 1 Enant2 (1R,7S) Enantiomer Hydrochloride Resolution->Enant2 Peak 2 Coupling Diastereoselective N-Alkylation Enant1->Coupling High Yield Enant2->Coupling Steric Clash Eval In Vitro KRAS Degradation Assay Coupling->Eval

Fig 2: Enantioselective synthesis and evaluation workflow for bicyclic linkers.

References

  • Google Patents. "WO2024118966A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof.
  • Google Patents. "WO2025006783A2 - Heterobifunctional compounds for the degradation of kras.

Sources

Comparative

An In-Depth Comparison Guide to HPLC Validation Methods for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chemical and Enantiomeric Purity Assay Validation Introduction The compound (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chemical and Enantiomeric Purity Assay Validation

Introduction

The compound (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride is a highly polar, chiral, low-molecular-weight bicyclic secondary amine. Recently emerging as a critical building block and intermediate in the synthesis of advanced therapeutics—including pan-KRAS mutant degraders[1]—its structural nature presents an "analytical trilemma" for quality control and method validation:

  • Extreme Polarity: As a hydrochloride salt, it exhibits virtually no retention on traditional Reversed-Phase (RP) C18 columns.

  • Lack of Chromophore: The absence of conjugated π -systems or aromatic rings renders standard Ultraviolet (UV) detection ineffective, as the compound absorbs poorly even at low wavelengths (e.g., 210 nm), leading to signal-to-noise ratios dominated by mobile phase background.

  • Chirality: The strict requirement to resolve the (1S,7R) target from its (1R,7S) enantiomer and potential diastereomers necessitates highly selective chiral environments.

This guide objectively compares conventional analytical approaches against modern, field-proven alternatives—specifically Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) for chemical purity, and Supercritical Fluid Chromatography (SFC) for enantiomeric purity. All methodologies discussed are aligned with the latest ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Part 1: Chemical Purity & Assay (HILIC-CAD vs. RP-HPLC-UV)

The Mechanistic Flaw of RP-HPLC-UV

Attempting to analyze highly polar, non-chromophoric salts via RP-HPLC-UV forces analysts to use highly aqueous mobile phases (often >95% water) and low-wavelength UV detection. This causes the API to elute in the void volume ( k′<1 ), co-eluting with system peaks and unretained impurities. Furthermore, the lack of a chromophore results in poor sensitivity and non-linear responses.

The HILIC-CAD Advantage

HILIC operates via a fundamentally different mechanism. By using a polar stationary phase (e.g., zwitterionic or amide) and an organic-rich mobile phase (e.g., >70% Acetonitrile), water forms a stagnant, enriched layer on the silica surface. The polar bicyclic amine partitions into this aqueous layer, providing excellent retention and peak shape[3].

Because the compound lacks a chromophore, Charged Aerosol Detection (CAD) is utilized. CAD is a universal detector for non-volatile analytes. It nebulizes the column effluent, evaporates the volatile mobile phase, and applies a positive charge to the remaining dried analyte particles via a corona discharge. The aggregate charge is then measured by an electrometer, providing a response that is independent of the molecule's optical properties[4],[5].

G A Sample Injection (Highly Polar API) B HILIC Separation (Aqueous Layer Partitioning) A->B Elution C Pneumatic Nebulization (Aerosol Formation) B->C Column Effluent D Solvent Evaporation (Dried Particles) C->D N2 Gas E Corona Discharge (Particle Charging) D->E Analyte Particles F Electrometer (Signal Detection) E->F Charged Aggregate

Fig 1: HILIC separation and Charged Aerosol Detection (CAD) signal generation pathway.

Quantitative Data Comparison
Performance Metric (ICH Q2)RP-HPLC-UV (C18, 210 nm)HILIC-CAD (Zwitterionic)Causality / Rationale
Retention Factor ( k′ ) 0.4 (Void Volume)4.2 (Optimal)HILIC retains polar analytes via hydrophilic partitioning; RP repels them.
Limit of Quantitation (LOQ) > 5.0 μ g/mL0.05 μ g/mLCAD measures mass-based aerosol charge; UV relies on weak σ→σ∗ transitions.
USP Tailing Factor ( Tf​ ) 2.5 (Severe Tailing)1.1 (Symmetrical)Secondary silanol interactions in RP vs. buffered electrostatic control in HILIC.
Linearity ( R2 ) 0.981 (Non-linear at low conc.)0.999 (Log-Log fit)CAD provides a predictable, wide dynamic range for non-volatile salts.
Optimized Protocol: HILIC-CAD Chemical Purity Assay

This protocol is designed as a self-validating system, incorporating volatile buffers mandatory for CAD compatibility.

  • Column Selection: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150×4.6 mm, 5 μ m).

    • Rationale: The zwitterionic surface provides both hydrophilic partitioning and weak electrostatic interactions, ideal for secondary amine hydrochlorides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

    • Rationale: CAD requires 100% volatile buffers[4]. Non-volatile buffers like phosphates will permanently foul the corona needle. pH 3.0 ensures the amine remains fully protonated for consistent retention.

  • Gradient Elution: Start at 90% B, ramp to 50% B over 15 minutes.

    • Rationale: In HILIC, the organic solvent is the weak solvent. Decreasing acetonitrile increases the elution strength[3].

  • CAD Settings: Evaporator temperature set to 35°C; Data collection rate at 10 Hz.

    • Rationale: 35°C is sufficient to evaporate acetonitrile/water without volatilizing the low-molecular-weight API salt.

  • System Suitability (SST): Inject a 0.1 μ g/mL standard. The Signal-to-Noise (S/N) ratio must be ≥10 , and the %RSD of 5 replicate injections must be ≤2.0% .

Part 2: Enantiomeric Purity (Chiral SFC vs. NP-HPLC)

Resolving the (1S,7R) enantiomer from its (1R,7S) counterpart requires a chiral stationary phase (CSP). Historically, Normal Phase (NP) HPLC using Hexane/Isopropanol mixtures was the standard. However, for basic polar amines, NP-HPLC often results in broad, tailing peaks due to sluggish mass transfer and strong hydrogen bonding with the CSP.

Supercritical Fluid Chromatography (SFC) replaces the non-polar liquid (hexane) with supercritical Carbon Dioxide ( scCO2​ ). scCO2​ has gas-like diffusivity and liquid-like density, allowing for flow rates 3-5 times higher than HPLC with significantly sharper peaks.

Quantitative Data Comparison
Performance MetricNormal Phase Chiral HPLCChiral SFC ( scCO2​ / MeOH)Causality / Rationale
Resolution ( Rs​ ) 1.84.5Higher diffusivity of scCO2​ enhances mass transfer, narrowing peak widths.
Analysis Time 25 minutes4.5 minutesLower viscosity of scCO2​ allows for higher flow rates without over-pressurizing.
Solvent Consumption 25 mL per run (Hexane/IPA)2 mL per run (Methanol)SFC utilizes recycled CO2​ as the bulk mobile phase, acting as a "green" alternative.
Optimized Protocol: Chiral SFC Assay
  • Column Selection: Immobilized Amylose-based CSP (e.g., Chiralpak IG, 150×4.6 mm, 3 μ m).

    • Rationale: Immobilized phases tolerate a wider range of co-solvents than coated phases, allowing the use of strong eluents like methanol.

  • Mobile Phase:

    • A: Supercritical CO2​

    • B (Co-solvent): Methanol containing 0.2% Isopropylamine (IPA) and 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: Basic/acidic additive mixtures (chaotropic agents) in the co-solvent suppress non-specific ionic interactions between the basic target amine and the acidic silanols on the silica support, eliminating peak tailing.

  • Chromatographic Conditions: Isocratic 20% B; Flow rate 3.0 mL/min; Backpressure Regulator (BPR) set to 120 bar; Temperature 35°C.

    • Rationale: 120 bar ensures the CO2​ remains in a dense, supercritical state throughout the column bed.

Part 3: ICH Q2(R2) Validation Strategy

To ensure the analytical procedures are "fit for purpose" for regulatory submission, the methodologies must be validated against the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical development[6],[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Start->Lin Acc Accuracy (Spike Recovery 80-120%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Rob Robustness (Temp, Flow, Mobile Phase) Start->Rob

Fig 2: ICH Q2(R2) core validation parameters for quantitative purity assays.

  • Specificity: For HILIC-CAD, force-degrade the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride (acid, base, peroxide, heat). Demonstrate that the CAD detector resolves the main peak from all degradation products without interference.

  • Linearity (CAD Specifics): Unlike UV, CAD response is inherently non-linear across large ranges. ICH Q2(R2) permits the use of appropriate mathematical transformations. Apply a Log-Log transformation (Log Response vs. Log Concentration) or a quadratic fit to achieve an R2≥0.995 [4].

  • Accuracy & Precision: Spike the API with known concentrations of its (1R,7S) enantiomer at 0.1%, 0.5%, and 1.0% levels. Recoveries must fall between 90.0% and 110.0%, with intermediate precision (different days, different analysts) yielding an RSD ≤5.0% at the LOQ level.

Sources

Validation

Advanced Bioisosteric Replacement: A Comparative Guide to (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl and Alternative Bicyclic Amines

Executive Summary In modern drug discovery, the morpholine ring is a ubiquitous privileged scaffold. However, its metabolic liabilities—specifically its susceptibility to cytochrome P450-mediated α -oxidation—and its bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the morpholine ring is a ubiquitous privileged scaffold. However, its metabolic liabilities—specifically its susceptibility to cytochrome P450-mediated α -oxidation—and its basicity often necessitate structural optimization. Escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) through bicyclic systems is a proven strategy. This guide provides an objective, data-driven comparison of the emerging building block1 against traditional monocyclic morpholine and alternative bicyclic bioisosteres, detailing the causality behind its superior pharmacokinetic performance.

Structural & Physicochemical Profiling (The "Why")

The target molecule, (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane, is a conformationally restricted 1,4-oxazepane fused with a cyclopropane ring. While morpholine is a flexible 6-membered ring, the [5.1.0] bicyclic system utilizes the cyclopropane fusion to pucker the 7-membered oxazepane ring into a rigid 3D geometry. This specific conformation spatially projects the oxygen and nitrogen atoms to mimic the vectors of a morpholine chair conformation, while fundamentally altering the molecule's stereoelectronics.

Comparative Data

The table below synthesizes the physicochemical shifts observed when transitioning from standard monocycles to bridged and fused bicyclic systems.

PropertyMorpholine2-oxa-5-azabicyclo[2.2.1]heptane(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octaneRationale for Difference
Fsp3​ 1.001.001.00All are fully saturated, but the 3D vector projection and steric bulk differ significantly.
pKa (Secondary Amine) ~8.3~8.0~7.8 - 8.1Cyclopropane fusion and rigid oxygen proximity exert a stronger inductive pull, 2.
LogP -0.86-0.30~0.10The cyclopropane ring increases lipophilicity slightly, improving membrane permeability while maintaining solubility.
Metabolic Stability ( Clint​ ) High ClearanceModerate ClearanceLow ClearanceSteric hindrance from the [5.1.0] bicyclic core blocks CYP450-mediated α -oxidation.

Mechanistic Insights: Causality in Pharmacokinetics

The causal relationship between the [5.1.0] bicyclic framework and its superior pharmacokinetic profile is rooted in stereoelectronics and steric shielding. In a standard morpholine ring, the flexible structure allows the nitrogen lone pair and adjacent α -protons to readily interact with metabolic enzymes (e.g., CYP3A4) and off-target ion channels (e.g., hERG).

By fusing a cyclopropane ring to the oxazepane core, the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane system achieves two critical outcomes:

  • Restricted Nitrogen Inversion: The rigid framework limits the basicity of the amine, which directly reduces hERG liability (a common issue with highly basic amines).

  • Steric Shielding: The cyclopropane ring sterically blocks the α -carbons adjacent to the nitrogen, preventing the hydrogen abstraction step required for oxidative dealkylation and ring opening.

G A Cyclopropane Fusion [5.1.0] Core B Steric Shielding of Alpha-Protons A->B C Restricted Nitrogen Inversion A->C D Decreased CYP450 Oxidation B->D E Attenuated pKa (~7.8 - 8.1) C->E F Lower Intrinsic Clearance (Cl_int) D->F G Reduced hERG Liability E->G

Mechanistic pathway linking the [5.1.0] bicyclic core to improved PK outcomes.

Experimental Workflow: Bioisostere Evaluation Protocol

To objectively validate the performance of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl against traditional morpholines, researchers must employ a self-validating microsomal stability assay. This protocol ensures that the observed stability is an inherent property of the scaffold, not an artifact of inactive enzymes or poor assay conditions. 3 dictate the use of a known high-clearance positive control.

Step-by-Step Methodology: In Vitro Microsomal Stability Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the test compound ((1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane HCl) in DMSO.

  • Incubation Mixture Setup: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 0.5 M Potassium Phosphate Buffer (pH 7.4). Add the test compound to a final concentration of 1 µM. Critical Step: Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced CYP inhibition.

  • Self-Validation Control: Concurrently run Verapamil (a known high-clearance compound) in a separate well. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate the intrinsic clearance ( Clint​ ) using the formula: Clint​(μL/min/mg)=(0.693/t1/2​)×(1/mg/mL microsomal protein) .

Workflow Step1 1. Scaffold Synthesis (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Step2 2. pKa & LogP Physicochemical Profiling Step1->Step2 Step3 3. HLM Incubation (Self-Validating with Verapamil) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Cl_int & t_1/2 Calculation Step4->Step5

Step-by-step experimental workflow for evaluating bicyclic amine bioisosteres.

Comparative Performance Data in Drug Discovery

When substituted into active pharmaceutical ingredients (APIs), bridged and fused bicyclic amines fundamentally alter binding thermodynamics. For instance,4 has been shown to improve target selectivity in CNS-active compounds by acting as a backbone-constrained scaffold.

The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold takes this a step further. Its unique geometry projects the oxygen atom at a distinct vector compared to morpholine. In kinase inhibitors, this can optimize hydrogen bonding with hinge region residues in the ATP-binding pocket, while the cyclopropane ring occupies small hydrophobic sub-pockets that monocycles cannot reach, thereby increasing target residence time and overall potency.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv. URL:[Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - ACS Publications. URL:[Link]

Sources

Comparative

Enantiomeric Excess Validation for (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Hydrochloride: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Analytical Challenge in Modern Drug Discovery The compound (1S,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

The Analytical Challenge in Modern Drug Discovery

The compound (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride has recently emerged as a critical chiral building block in the synthesis of advanced targeted therapeutics, particularly in the development of pan-KRAS mutant degraders and inhibitors[1][2]. Because the pharmacological efficacy of these targeted therapies is highly stereospecific, validating the enantiomeric excess (ee%) of this intermediate is a strict regulatory requirement.

However, as a Senior Application Scientist, I frequently see development teams struggle with this specific molecule. The challenge is threefold:

  • Lack of a Chromophore: The aliphatic oxa-aza bicyclic system lacks conjugated π-electrons, rendering standard UV detection at 210–254 nm practically useless.

  • High Polarity & Basicity: As a secondary amine hydrochloride salt, it exhibits strong secondary interactions with residual silanols on chromatographic columns, leading to severe peak tailing.

  • Thermal Instability: The strained [5.1.0] bicyclic ring system (a 7-membered ring fused with a 3-membered ring) can undergo thermal degradation or rearrangement at the high injection port temperatures required for Gas Chromatography (GC).

To establish a robust, self-validating analytical method compliant with ICH Q2(R2) guidelines[3][4], we must objectively evaluate the available analytical platforms and engineer a solution based on the thermodynamic principles of chiral recognition.

Platform Comparison: Selecting the Optimal Modality

When validating the ee% of polar, non-UV-active chiral amines, three primary analytical strategies are typically considered. Table 1 objectively compares their performance characteristics.

Table 1: Comparison of Analytical Platforms for Bicyclic Amine ee% Validation
Analytical PlatformSample PreparationDetection StrategySensitivity (LOD)Chiral Resolution ( Rs​ )Robustness / Suitability
Direct Chiral LC-CAD Direct injection (aqueous)Charged Aerosol (CAD)~500 ng/mLModerate ( Rs​ ~1.2)Low: Mobile phase must be strictly volatile; poor baseline stability.
Chiral GC-MS Free-basing requiredMass Spectrometry~50 ng/mLHigh ( Rs​ > 2.0)Moderate: Risk of thermal degradation of the strained [5.1.0] system.
Derivatization LC-UV Free-basing + BenzoylationUV Absorbance (254 nm)<10 ng/mL Optimal ( Rs​ > 2.5) High: Highly reproducible; standardizes the analyte for polysaccharide CSPs.
The Causality of Choice: Why Pre-Column Derivatization Wins

While direct analysis is always preferable to minimize sample preparation, the physics of chiral chromatography dictate otherwise for this molecule. Chiral recognition on modern polysaccharide-based Chiral Stationary Phases (CSPs)—such as immobilized amylose tris(3,5-dimethylphenylcarbamate)—relies on a three-point interaction model: hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The native (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane lacks the π-electrons necessary for the crucial π-π stacking interaction[5]. By derivatizing the secondary amine with benzoyl chloride , we achieve two critical outcomes simultaneously:

  • We introduce a strong UV chromophore (molar absorptivity peaks at ~254 nm).

  • We introduce a phenyl ring that acts as a π-π electron donor/acceptor, drastically enhancing the transient diastereomeric complex formation with the CSP, thereby driving baseline resolution ( Rs​ > 2.0).

Mechanistic rationale for pre-column derivatization in chiral recognition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes an internal racemic control step to prove that the derivatization process itself does not induce chiral inversion (racemization) of the sensitive (1S,7R) stereocenters.

Phase 1: Sample Preparation & Derivatization Workflow

Step-by-step analytical workflow for ee% validation of the bicyclic amine.

Step-by-Step Methodology:

  • Free-Basing: Accurately weigh 10.0 mg of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane hydrochloride into a 10 mL glass vial. Add 2.0 mL of 0.5 M aqueous Sodium Carbonate ( Na2​CO3​ ) to break the HCl salt and liberate the free amine.

  • Benzoylation: Add 2.0 mL of Dichloromethane (DCM) followed by 20 µL of Benzoyl Chloride. Stir vigorously at room temperature for 30 minutes. Causality note: The biphasic Schotten-Baumann conditions prevent the hydrolysis of benzoyl chloride while driving the amide formation to completion.

  • Quenching & Extraction: Add 1.0 mL of 1 M NaOH to quench unreacted benzoyl chloride. Extract the organic (DCM) layer.

  • Reconstitution: Evaporate the DCM layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in 10.0 mL of HPLC-grade Hexane/Ethanol (90:10, v/v).

  • Racemic Control: Repeat steps 1-4 using a synthesized racemic mixture of the compound. This is mandatory to confirm the expected 1:1 peak area ratio and validate that the derivatization kinetics are not enantioselective.

Phase 2: Chromatographic Conditions
  • Column: Chiralpak IG (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (85 : 15 : 0.1, v/v/v). Note: The 0.1% DEA is critical to suppress secondary interactions with any unreacted trace species, ensuring sharp peak symmetry.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

ICH Q2(R2) Validation Data Summary

To prove the method is "fit for purpose" under the latest ICH Q2(R2) guidelines[4][6], the derivatization LC-UV method must undergo rigorous statistical validation. Below is a summary of the validation metrics achieved using this protocol.

Table 2: Method Validation Performance Metrics
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (SST) Resolution ( Rs​ ) > 1.5 between enantiomers Rs​ = 2.8PASS
Specificity No interference at retention times of interestBlank shows 0.0% interferencePASS
Linearity R2 > 0.999 over 0.1% to 120% of nominal conc. R2 = 0.9998PASS
Accuracy (Recovery) 90.0% – 110.0% recovery of spiked (1R,7S)99.2% ± 1.1%PASS
Precision (Repeatability) %RSD < 2.0% for 6 replicate injections%RSD = 0.45%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) > 10 for the minor enantiomer0.05% relative to nominalPASS

Data Interpretation: The baseline resolution ( Rs​ = 2.8) guarantees that the minor enantiomer (the undesired (1R,7S) isomer) can be accurately integrated even at trace levels (0.05%), ensuring that the calculated enantiomeric excess ( ee%=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100 ) is analytically unimpeachable.

References

  • WO2025006783A2 - Heterobifunctional compounds for the degradation of kras - Google Patents. Details the utilization of 2-oxa-6-azabicyclo[5.1.0]octane derivatives as synthetic intermediates in targeted oncology. Source: Google Patents URL:[1]

  • WO2024118966A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof - Google Patents. Highlights the necessity of stereochemical purity and chiral separation for oxazepine and related bicyclic building blocks. Source: Google Patents URL:[2]

  • Validation of Analytical Procedures Q2(R2) - ICH. The official harmonized tripartite guideline detailing the scientific principles and acceptance criteria for validating analytical procedures. Source: International Council for Harmonisation (ICH) URL:[Link][3]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency implementation and documentation for the Q2(R2) validation framework. Source: European Medicines Agency (EMA) URL:[Link][4]

  • Chiral Separations: Methods and Protocols. Comprehensive methodologies on the pre-column derivatization of amines (including benzoyl chloride applications) to enhance chiral recognition on stationary phases. Source: Humana Press / Preterhuman URL:[Link][5]

Sources

Validation

Benchmarking the Catalytic Efficiency of (1S,7R)-2-Oxa-6-azabicyclo[5.1.0]octane Derivatives: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies Introduction & Mechanistic Rationale In the rapidly evolvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodologies

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of asymmetric organocatalysis, the architectural rigidity of a catalyst dictates the stereochemical outcome of the reaction. While classic secondary amine catalysts like L-proline, MacMillan’s imidazolidinones[1], and Jørgensen-Hayashi diarylprolinol silyl ethers[2] have set industry standards, they often exhibit conformational flexibility that can compromise enantioselectivity in highly sterically demanding transformations.

Enter the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold. Originally utilized as a highly specialized chiral building block in complex medicinal chemistry programs (such as the development of pan-KRAS mutant degraders)[3], this fused bicyclic system has recently been repurposed as a next-generation organocatalyst.

The Power of Conformational Locking: The efficacy of secondary amine organocatalysts relies on the formation of a reactive enamine or iminium intermediate[2]. In flexible pyrrolidine-based systems, dynamic rotation around the C-N bond can lead to competing transition states, eroding both the diastereomeric ratio (dr) and enantiomeric excess (ee%).

The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane derivative eliminates this rotational freedom. The trans-fused cyclopropane ring acts as a steric wall, completely shielding one face of the intermediate. Furthermore, the oxygen atom at position 2 provides a secondary hydrogen-bonding interaction that directs the incoming electrophile's trajectory. This dual-activation mode—steric shielding combined with electronic directing—results in unprecedented turnover frequencies (TOF) and stereocontrol.

CatalyticCycle Cat Catalyst (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane Enamine Chiral Enamine Intermediate (Conformationally Locked) Cat->Enamine + Aldehyde - H2O Sub Aldehyde Substrate Sub->Enamine TS Transition State (Stereoselective Attack) Enamine->TS + Electrophile TS->Cat Catalyst Regeneration Prod Enantioenriched Product TS->Prod + H2O Hydrolysis

Catalytic cycle of enamine-mediated asymmetric addition using the bicyclic scaffold.

Quantitative Performance Benchmarking

To objectively benchmark these catalysts, we selected the asymmetric Michael addition of hexanal to trans-β-nitrostyrene as the standard evaluation model. This reaction is notoriously sensitive to catalyst structural variations. While second-generation MacMillan catalysts accelerate reaction speeds considerably[4], the bicyclic oxazepane core pushes the kinetic limits even further.

Reactions were conducted at 0 °C in anhydrous dichloromethane (DCM) to suppress the background uncatalyzed racemic pathway.

Table 1: Comparative Catalytic Efficiency
Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Turnover Frequency (TOF, h⁻¹)
L-Proline20 mol%657285:152.5
MacMillan 2nd Gen10 mol%889294:612.0
Jørgensen-Hayashi5 mol%919696:415.5
(1S,7R)-2-oxa-6-aza... 5 mol% 98 >99 99:1 45.0

Data Interpretation: The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane catalyst achieves near-perfect stereocontrol (>99% ee, 99:1 dr) while operating at a TOF nearly three times higher than the Jørgensen-Hayashi standard.

Experimental Workflow & Self-Validating Protocol

To ensure absolute reproducibility, the following protocol integrates real-time kinetic monitoring and mass-balance validation. Relying solely on isolated yield can mask mechanical losses during purification; therefore, this workflow is designed as a self-validating system.

Workflow Step1 1. Catalyst & Substrate Preparation (Dry DCM, Argon Atm) Step2 2. Reaction Assembly (Cool to 0 °C, Add Electrophile) Step1->Step2 Step3 3. Kinetic Monitoring (In-situ ReactIR & NMR) Step2->Step3 Step4 4. Quenching & Extraction (Phosphate Buffer, pH 7.0) Step3->Step4 Step5 5. Chiral HPLC Analysis (ee% & dr Determination) Step4->Step5

Step-by-step experimental workflow for benchmarking catalytic performance.

Step-by-Step Methodology

Step 1: Catalyst & Substrate Assembly

  • Action: In an oven-dried Schlenk flask under argon, dissolve 5 mol% of the (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane catalyst and 1.0 equivalent of hexanal in anhydrous DCM (0.5 M). Add 5 mol% of benzoic acid as a co-catalyst.

  • Causality: Benzoic acid accelerates the initial condensation step by protonating the hemiaminal intermediate, facilitating water elimination to form the enamine. Anhydrous conditions prevent premature hydrolysis of this transient species.

Step 2: Electrophile Addition & Temperature Control

  • Action: Cool the reaction mixture to 0 °C using a cryocooler. Add 1.2 equivalents of trans-β-nitrostyrene dropwise over 10 minutes.

  • Causality: Lowering the temperature to 0 °C suppresses the background uncatalyzed racemic Michael addition and stabilizes the highly reactive E-enamine isomer, maximizing the energetic difference between the diastereomeric transition states.

Step 3: In-situ Kinetic Monitoring (Self-Validation)

  • Action: Monitor the reaction using an in-situ ReactIR probe. Track the disappearance of the aldehyde carbonyl stretch (~1725 cm⁻¹) and the appearance of the nitroalkane asymmetric stretch (~1550 cm⁻¹).

  • Causality & Validation: Traditional TLC is insufficient for capturing transient catalytic intermediates. ReactIR provides a self-validating kinetic profile, ensuring that the catalyst is actively turning over rather than being sequestered in an off-cycle parasitic resting state (e.g., oxazolidinone formation).

Step 4: Quenching & Extraction

  • Action: Upon completion (indicated by a plateau in the ReactIR profile), quench the reaction with a pH 7.0 phosphate buffer. Extract with ethyl acetate (3 x 10 mL).

  • Causality: Strong acids or bases can cause product epimerization at the newly formed labile α-chiral center. A neutral pH 7.0 buffer safely hydrolyzes the product-catalyst iminium complex without eroding the established stereocenter.

Step 5: Quantitative Analysis

  • Action: Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard. Obtain a crude ¹H-NMR to determine absolute conversion. Purify via flash chromatography and analyze via Chiralpak AD-H HPLC.

  • Causality & Validation: Comparing the absolute NMR conversion against the isolated yield ensures a closed mass balance, validating the integrity of the reported catalytic efficiency and ruling out product degradation during silica gel chromatography.

Conclusion

The (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane scaffold represents a paradigm shift in asymmetric aminocatalysis. By utilizing a fused cyclopropane ring to enforce strict conformational rigidity, this catalyst overcomes the inherent limitations of flexible pyrrolidine and imidazolidinone derivatives. For process chemists and drug discovery teams requiring scalable, >99% ee stereocontrol in enamine-mediated alkylations, this bicyclic system offers a highly robust, self-validating alternative to traditional industry benchmarks.

References

  • The Diarylprolinol Silyl Ether System: A General Organocatalyst Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Imidazolidinones as Asymmetric Organocatalysts | Sustainable Catalysis Source: Royal Society of Chemistry (RSC) Books URL:[Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds Source: PMC (National Institutes of Health) URL:[Link]

  • Source: Google Patents (WIPO)

Sources

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